2-Deoxy-2-fluoro-alpha-d-arabinofuranose
Description
BenchChem offers high-quality 2-Deoxy-2-fluoro-alpha-d-arabinofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Deoxy-2-fluoro-alpha-d-arabinofuranose including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
172102-39-5 |
|---|---|
Molecular Formula |
C5H9FO4 |
Molecular Weight |
152.121 |
IUPAC Name |
(2S,3S,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol |
InChI |
InChI=1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2/t2-,3+,4-,5+/m1/s1 |
InChI Key |
RTUWTJAKZMHWBQ-LECHCGJUSA-N |
SMILES |
C(C1C(C(C(O1)O)F)O)O |
Synonyms |
alpha-D-Arabinofuranose, 2-deoxy-2-fluoro- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Deoxy-2-fluoro-alpha-d-arabinofuranose: A Cornerstone for Advanced Nucleoside Analogs
This guide provides an in-depth exploration of 2-Deoxy-2-fluoro-alpha-d-arabinofuranose, a pivotal fluorinated monosaccharide in the landscape of modern drug discovery. While this sugar moiety itself is not the final active pharmaceutical ingredient, its strategic incorporation into nucleoside structures has paved the way for significant advancements in antiviral and anticancer therapies. We will dissect the synthesis, properties, and profound impact of this molecule, with a particular focus on its protected precursor, 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-a-D-arabinofuranose (CAS No. 97614-43-2), which serves as the workhorse in synthetic applications.
The Strategic Advantage of Fluorination in Carbohydrate Chemistry
The introduction of a fluorine atom into a carbohydrate scaffold, such as in 2-Deoxy-2-fluoro-alpha-d-arabinofuranose, is a deliberate and impactful strategic decision in medicinal chemistry. The unique electronic properties of fluorine—its high electronegativity, small size, and ability to form strong bonds with carbon—impart several advantageous characteristics to the resulting nucleoside analogs.[1][2] The fluorine atom at the 2'-position enhances the stability of the glycosidic bond, making the nucleoside analog more resistant to enzymatic degradation and thereby increasing its in vivo half-life.[1] This enhanced stability is a critical factor in the development of effective therapeutics.
Physicochemical Properties and Handling
The direct subject of this guide, 2-Deoxy-2-fluoro-alpha-d-arabinofuranose, is typically generated and used in situ or as a transient intermediate. For practical synthetic applications, its protected form, 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-a-D-arabinofuranose, is the commercially available and utilized compound.[1][] Its key properties are summarized below:
| Property | Value | Source |
| CAS Number | 97614-43-2 | , |
| Molecular Formula | C26H21FO7 | |
| Molecular Weight | 464.44 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 82-90 °C | |
| Optical Rotation | [a]D20 = +74 ± 2º (c=1 in CH2Cl2) | |
| Storage Conditions | 0-8°C, keep in a dark place, sealed in dry conditions | , |
The benzoyl protecting groups are instrumental in facilitating selective glycosylation reactions, which are central to the synthesis of nucleosides and oligosaccharides.[] These groups render the molecule stable for storage and handling while allowing for their removal under controlled conditions to reveal the reactive hydroxyl groups when needed.
Synthesis of the Core Intermediate
The synthesis of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-a-D-arabinofuranose is a critical process, with several methodologies developed to achieve this transformation efficiently. A common and effective approach involves the fluorination of a suitably protected ribofuranose precursor.
Caption: Synthetic route to the protected fluorinated intermediate.
One well-documented method utilizes (Diethylamino)sulfur trifluoride (DAST) as the fluorinating agent.[4][5] In this reaction, the hydroxyl group at the C2 position of 1,3,5-tri-O-benzoyl-α-d-ribofuranose is replaced with a fluorine atom.[4][5] This reaction proceeds with an inversion of stereochemistry at the C2 position, leading to the desired arabinofuranose configuration. The choice of DAST is predicated on its efficacy in this type of deoxofluorination reaction.[4]
Experimental Protocol: Synthesis of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-a-D-arabinofuranose
This protocol is a synthesis of methodologies described in the literature.[4]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1,3,5-tri-O-benzoyl-α-d-ribofuranose (1 equivalent) in anhydrous dichloromethane.
-
Fluorination: Cool the solution to 0°C in an ice bath. Add DAST (3 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 40°C for 16 hours.
-
Quenching: Cool the reaction mixture and carefully quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Separate the organic layer and wash it sequentially with water and saturated aqueous NaHCO3.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-a-D-arabinofuranose.
Application in the Synthesis of Bioactive Nucleosides
The primary and most significant application of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-a-D-arabinofuranose is as a key building block for the synthesis of fluorinated nucleoside analogs.[1][] These analogs have demonstrated potent antiviral and anticancer activities.[1] A prime example is Clofarabine, a purine nucleoside analog used in the treatment of leukemia.
The general workflow for the synthesis of such nucleoside analogs involves several key steps:
Caption: General workflow for nucleoside analog synthesis.
Mechanism of Action of Derived Nucleoside Analogs
Once administered, the fluorinated nucleoside analog is transported into the cell and is sequentially phosphorylated by cellular kinases to its active triphosphate form.[6] This triphosphate analog can then act as a competitive inhibitor of DNA polymerases or be incorporated into the growing DNA chain.[7][8] The presence of the 2'-fluoro-arabinofuranosyl moiety often leads to chain termination, thereby halting DNA replication and inducing apoptosis in rapidly dividing cells, such as cancer cells or virus-infected cells.[8]
For instance, the triphosphate of 1-(2-deoxy-2-fluoro-4-thio-β-D-arabinofuranosyl)cytosine (4'-thio-FAC) has been shown to be a potent inhibitor of DNA polymerase α.[7][8] The kinetic analysis revealed a mixed-type inhibition, suggesting a chain-terminating effect.[7][8]
Future Directions and Conclusion
2-Deoxy-2-fluoro-alpha-d-arabinofuranose, primarily through its protected form, remains a cornerstone in the development of novel therapeutics. Its unique stereochemistry and the strategic placement of the fluorine atom provide a robust platform for creating nucleoside analogs with enhanced stability and potent biological activity.[1] Ongoing research continues to explore the synthesis of new derivatives and their evaluation against a range of diseases. The principles of fluorine incorporation in carbohydrate chemistry, exemplified by this molecule, will undoubtedly continue to drive innovation in drug discovery for years to come.
References
- Reichman, U., Hollenberg, D. H., Chu, C. K., & Fox, J. J. (1975). A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives.
-
ChemBK. (2024, April 9). 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose. Retrieved from [Link]
- Damha, M. J., & Wilds, C. J. (2000). 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 28(18), 3533–3543.
- Sharma, R., & Alauddin, M. M. (2018). TMSOTf assisted synthesis of 2'-deoxy-2'-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC). PLoS One, 13(5), e0196342.
-
PubChem. (n.d.). 2-Deoxy-2-fluoro-alpha-D-arabinofuranose. Retrieved from [Link]
- Wright, J. A., & Fox, J. J. (1970). Nucleosides. LX. Fluorocarbohydrates. 22. Synthesis of 2-deoxy-2-fluoro-D-arabinose and 9-(2-deoxy-2-fluoro-.alpha. and .beta.-D-arabinofuranosyl)adenines. The Journal of Organic Chemistry, 35(12), 4052–4057.
- Tann, C. H., Brodfuehrer, P. R., Brundidge, S. P., Sapino, C., & Howell, H. G. (1985). A three-step synthesis of 2-deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose. The Journal of Organic Chemistry, 50(19), 3644–3647.
-
iChemical. (n.d.). 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose, CAS No. 97614-43-2. Retrieved from [Link]
-
PubChem. (n.d.). alpha-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate. Retrieved from [Link]
- Nakashima, H., Azuma, A., & Tanaka, M. (2001). The Antitumor Mechanism of 1‐(2‐Deoxy‐2‐fluoro‐4‐thio‐β‐D‐arabinofuranosyl)‐cytosine: Effects of Its Triphosphate on Mammalian DNA Polymerases. Biological and Pharmaceutical Bulletin, 24(5), 572–575.
- Wang, T., & Li, W. (2026). Expeditious Synthesis of 2‐Deoxy‐2‐perfluoroalkyl Glycosides.
-
Azuma, A., Nakashima, H., & Tanaka, M. (2001). The Antitumor Mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: Effects of Its Triphosphate on Mammalian DNA Polymerases. PubMed. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. US6462191B1 - Synthesis of 2-deoxy-2-fluoro-arabinose derivatives - Google Patents [patents.google.com]
- 6. TMSOTf assisted synthesis of 2’-deoxy-2’-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC) | PLOS One [journals.plos.org]
- 7. The Antitumor Mechanism of 1‐(2‐Deoxy‐2‐fluoro‐4‐thio‐β‐D‐arabinofuranosyl)‐cytosine: Effects of Its Triphosphate on Mammalian DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The antitumor mechanism of 1-(2-deoxy-2-fluoro-4-thio-beta-D-arabinofuranosyl)-cytosine: effects of its triphosphate on mammalian DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 2'-Fluoro-Arabino Nucleic Acid (2'F-ANA) Modifications
Executive Summary
In the landscape of oligonucleotide therapeutics, the quest for the optimal balance between binding affinity, nuclease resistance, and enzymatic recruitment has led to the prominence of 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA) . Unlike its ribo-configured counterpart (2'F-RNA) or Locked Nucleic Acid (LNA), which lock sugars into a rigid RNA-like conformation, 2'F-ANA offers a unique "Eastern" sugar pucker.[1][2][3] This structural nuance allows it to mimic DNA sufficiently to recruit RNase H , a critical mechanism for antisense oligonucleotides (ASOs), while providing the hydrolytic stability and affinity enhancement typical of 2'-modified sugars.
This guide details the structural chemistry, synthesis parameters, and therapeutic design principles of 2'F-ANA, serving as a blueprint for researchers developing next-generation gene silencing agents.
Structural & Chemical Fundamentals
The efficacy of 2'F-ANA stems from its specific stereochemistry. While standard RNA modifications (2'-O-Me, 2'F-RNA) place the substituent in the "down" (
The "Goldilocks" Pucker: O4'-endo
The defining feature of 2'F-ANA is its sugar conformation.[4][5]
-
DNA (B-form): Predominantly C2'-endo (South).[4] Flexible, recruits RNase H.
-
RNA/LNA (A-form): Predominantly C3'-endo (North).[4] Rigid, high affinity, fails to recruit RNase H.
Why this matters: The electronegative fluorine in the
Comparison of Sugar Modifications
| Feature | DNA | RNA | 2'F-RNA | LNA | 2'F-ANA |
| 2' Substituent | -H | -OH | -F ( | -O-CH2- ( | -F ( |
| Sugar Pucker | C2'-endo (South) | C3'-endo (North) | C3'-endo (North) | Locked C3'-endo | O4'-endo (East) |
| Hybrid Helix | B-form | A-form | A-form | A-form | DNA-like / Intermediate |
| RNase H Activity | Yes | No | No | No | Yes (High) |
| Nuclease Resistance | Low | Low | High | Very High | High |
Biological Mechanism: RNase H Recruitment
The primary differentiator for 2'F-ANA in antisense applications is its ability to trigger RNase H1-mediated cleavage of the target mRNA. Most high-affinity modifications (LNA, 2'-O-Me) induce an A-form helix that the enzyme cannot bind. 2'F-ANA/RNA heteroduplexes maintain a structure compatible with the enzyme's minor groove binding requirements.
Diagram 1: Structural Logic of RNase H Activation
Caption: The "Eastern" pucker of 2'F-ANA allows formation of a DNA-like hybrid helix, permitting RNase H recruitment, whereas the "Northern" pucker of 2'F-RNA/LNA locks the helix in an A-form that evades the enzyme.
Synthesis & Manufacturing Protocols
Synthesizing 2'F-ANA oligonucleotides utilizes standard phosphoramidite chemistry, but specific adjustments are required to ensure high coupling efficiency due to the steric bulk and electronegativity of the fluorine atom.
Synthesis Parameters[7]
-
Monomers: 5'-DMT-2'-deoxy-2'-fluoro-β-D-arabinonucleoside-3'-CEP.
-
Solid Support: Standard CPG or Polystyrene (500Å or 1000Å).
-
Activator: 0.45 M Tetrazole or 0.25 M ETT (5-ethylthio-1H-tetrazole).
Protocol: Solid-Phase Synthesis Cycle
| Step | Reagent | Duration/Condition | Notes |
| 1. Detritylation | 3% DCA in Dichloromethane | Standard | Monitor trityl color (orange) for coupling efficiency. |
| 2. Activation | 0.45 M Tetrazole | N/A | Pre-mix with amidite. |
| 3. Coupling | 0.1 M Phosphoramidite | 6.0 Minutes | CRITICAL: Extend from std 2 min to 6 min to ensure >98% efficiency. |
| 4. Capping | Ac2O / N-Methylimidazole | Standard | Caps unreacted 5'-OH to prevent deletion sequences. |
| 5. Oxidation | 0.02 M Iodine in THF/Pyridine/H2O | Standard | Converts phosphite to phosphate. |
| 6. Sulfurization | PADS or DDTT | 3-5 Minutes | Optional: If phosphorothioate backbone is desired. |
Deprotection
2'F-ANA is compatible with "UltraMild" and standard deprotection strategies.
-
Reagent: AMA (Ammonium Hydroxide / 40% Methylamine, 1:1 v/v).
-
Conditions: 2 hours at Room Temperature OR 10 minutes at 65°C.
-
Note: The 2'-F bond is stable to base, unlike RNA which degrades via 2'-OH attack.
Therapeutic Applications & Design Strategy
Gapmer Design (ASO)
The most potent application of 2'F-ANA is in "Gapmer" ASOs.
-
Wings: 2-4 nucleotides of 2'F-ANA at 5' and 3' ends.
-
Function: Increase affinity (
), protect against exonucleases.
-
-
Gap: 8-10 nucleotides of DNA (or 2'F-ANA/DNA alternating).
-
Backbone: Full Phosphorothioate (PS) for bioavailability.[7]
siRNA Optimization
2'F-ANA is well-tolerated in siRNA, particularly in the sense (passenger) strand .[9]
-
Sense Strand: Can be heavily modified with 2'F-ANA to prevent sense-strand selection by RISC and increase serum stability (~6 hours vs <15 mins for unmodified RNA).[10]
-
Antisense Strand: 5' and 3' ends can be modified, but the seed region (positions 2-8) is sensitive to bulky modifications; 2'F-ANA is often better tolerated here than LNA due to the smaller steric footprint.
Diagram 2: Gapmer & siRNA Design Workflow
Caption: Workflow for integrating 2'F-ANA into ASO Gapmers (for RNase H recruitment) and siRNA (for stability and strand selection bias).
Experimental Validation Protocols
Thermal Denaturation ( ) Study
To verify the binding affinity of your 2'F-ANA modified oligo:
-
Buffer: 10 mM
, 140 mM KCl, pH 7.2 (Physiological mimic). -
Concentration: 1.0
of modified oligo + 1.0 complementary RNA target. -
Ramp: 0.5°C/min from 20°C to 90°C.
-
Expectation:
to per 2'F-ANA residue compared to DNA.[2][3]
Serum Stability Assay
-
Incubation: Incubate 300 pmol of oligo in 90% active Fetal Bovine Serum (FBS) at 37°C.
-
Timepoints: 0, 1, 4, 8, 24 hours.
-
Quenching: Aliquot into formamide loading buffer with EDTA (stops nuclease activity).
-
Analysis: PAGE (20% polyacrylamide, 7M Urea). Visualize via Stains-All or radiolabeling.
-
Expectation: 2'F-ANA should show significant intact bands at 24h, whereas unmodified DNA/RNA degrades <1h.
References
-
Damha, M. J., et al. (1998).[7] "Hybrids of RNA and arabinonucleic acids (ANA and 2'F-ANA) are substrates for RNase H." Journal of the American Chemical Society.
-
Wilds, C. J., & Damha, M. J. (2000). "2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies." Nucleic Acids Research.
-
Watts, J. K., & Damha, M. J. (2008). "2'-Fluoroarabinonucleic acid (2'F-ANA): evolution of a versatile gene silencing agent." Canadian Journal of Chemistry.
-
Glen Research. "2'-F-Arabinonucleic Acid (2'-F-ANA)."[2][4] The Glen Report.
-
Dowdy, S. F., et al. (2006). "Improvements in siRNA properties mediated by 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA)." Nucleic Acids Research.
Sources
- 1. 2'-F-ANA-A Oligo Modifications from Gene Link [genelink.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. Damha Research Group Focus [damha-group.mcgill.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 9. semanticscholar.org [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
Fluorinated Arabinose Nucleosides: Structural Dynamics and Therapeutic Mechanisms
Topic: Biological properties of fluorinated arabinose nucleosides Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The incorporation of fluorine into the arabinose sugar moiety of nucleosides represents a pivotal advancement in medicinal chemistry. Unlike their ribose counterparts, fluorinated arabinose nucleosides (FANs) —exemplified by the therapeutic agent Clofarabine and the oligonucleotide modification 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA) —exhibit unique stereoelectronic properties. The high electronegativity of fluorine, combined with the inverted stereochemistry at the C2' position, locks the sugar into specific conformations (puckers) that drastically alter enzymatic recognition, metabolic stability, and binding affinity.[1]
This guide dissects the biological properties of FANs, moving from structural chemistry to intracellular pharmacodynamics, and provides validated experimental workflows for their characterization.
Part 1: Structural Biology & The "Fluorine Effect"
The Stereoelectronic Lock: Sugar Pucker Mechanics
The biological efficacy of FANs is dictated by the conformation of the furanose ring. Native RNA adopts a C3'-endo (North) pucker, while DNA favors C2'-endo (South) .[1][2]
-
The Arabinose Shift: In standard arabinose nucleosides (e.g., Cytarabine), the 2'-OH is "up" (β-face). This creates steric clash with the base, forcing the sugar into a C2'-endo or C1'-exo conformation.
-
The Fluorine Impact: When the 2'-OH is replaced by fluorine (2'-F-ara), the strong electronegativity of fluorine (Gauch effect) and the C-F bond alignment shift the conformational equilibrium.
-
2'F-ANA Pucker: Unlike DNA or RNA, 2'F-ANA predominantly adopts an O4'-endo (East) pucker.[2] This unique conformation allows 2'F-ANA oligonucleotides to mimic the B-form helix of DNA while maintaining high binding affinity for RNA targets, a critical feature for recruiting RNase H in antisense therapeutics.
-
Metabolic Resistance
The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H or C-OH bonds.
-
Glycosidic Stability: The electron-withdrawing nature of the 2'-fluorine destabilizes the oxocarbenium ion transition state required for acid-catalyzed hydrolysis. This renders FANs highly resistant to depurination/depyrimidination under acidic conditions (e.g., gastric environment or lysosomal compartments).
-
Nuclease Resistance: 2'F-ANA backbones resist degradation by serum exonucleases, extending the half-life of oligonucleotide therapies from minutes to hours/days.
Part 2: Small Molecule Therapeutics – The Clofarabine Paradigm
While Fludarabine is often grouped here, it is technically a base-fluorinated arabinoside (2-fluoro-ara-A). Clofarabine (2-chloro-2'-fluoro-arabino-adenine) is the archetypal sugar-fluorinated drug. Its mechanism illustrates the potency of this class.
Mechanism of Action (MoA)
Clofarabine acts as a "Trojan horse," entering the cell and disrupting DNA synthesis via three synergistic pathways.
-
Transport & Activation: Enters via hENT1/hCNT transporters. It is a superior substrate for Deoxycytidine Kinase (dCK) compared to Cladribine, leading to rapid intracellular accumulation of mono-, di-, and triphosphates.
-
RNR Inhibition (The Self-Potentiation Loop): The diphosphate metabolite (Cl-F-ara-ADP) binds to the regulatory
-subunit of Ribonucleotide Reductase (RNR) . This inhibits the reduction of NDPs to dNTPs, depleting the cellular dNTP pool.[3][4] -
DNA Polymerase Inhibition: The triphosphate (Cl-F-ara-ATP) competes with dATP for DNA polymerase
and . The depletion of endogenous dATP (caused by step 2) lowers the competition, effectively "supercharging" the incorporation of the drug into DNA, causing chain termination and apoptosis.
Visualization: Signaling & Apoptosis Pathway
The following diagram maps the intracellular cascade of Clofarabine, highlighting the dual-targeting mechanism.
Caption: Dual-mechanism of Clofarabine: RNR inhibition depletes dNTPs, enhancing the probability of triphosphate incorporation into DNA.
Part 3: Comparative Pharmacology
The table below contrasts Clofarabine with other purine nucleoside analogs. Note the superior half-life of the Clofarabine triphosphate, which supports once-daily dosing.
| Feature | Clofarabine | Fludarabine | Cytarabine (Ara-C) |
| Chemical Class | 2-Cl, 2'-F-arabino-A | 2-F-arabino-A | Arabino-C |
| Fluorine Position | Sugar (C2') | Base (C2) | None |
| Primary Target | DNA Pol + RNR | DNA Pol | DNA Pol |
| dCK Affinity (Km) | High (~14 | Moderate | Moderate |
| Intracellular T1/2 (TP) | > 24 Hours | ~8 Hours | ~2-3 Hours |
| Acid Stability | High (Oral potential) | Low (IV only) | Low |
| RNR Inhibition | Potent (Target: | Weak | None |
Part 4: Experimental Protocols
Protocol A: Intracellular Nucleotide Analysis (LC-MS/MS)
Objective: Quantify the conversion of prodrug to active triphosphate.
Reagents:
-
Extraction Buffer: 70% Methanol / 30% H2O (pre-chilled to -20°C).
-
Internal Standard:
C-labeled ATP or Cl-F-ara-ATP standard. -
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Acetic Acid.
-
Mobile Phase B: Acetonitrile.
Workflow:
-
Treatment: Treat
cells (e.g., CCRF-CEM) with 1 M nucleoside analog for 4–24 hours. -
Quench: Wash cells
with ice-cold PBS. Aspirate completely. -
Extraction: Add 500
L cold Extraction Buffer. Vortex 30s. Incubate at -20°C for 2 hours. -
Clarification: Centrifuge at 15,000
g for 15 min at 4°C. Collect supernatant. -
Reconstitution: Evaporate supernatant under nitrogen flow. Reconstitute in 100
L water. -
Analysis: Inject 10
L onto a C18 column (e.g., Thermo Accucore aQ).-
Gradient: 0-5 min (100% A), 5-15 min (Linear to 30% B).
-
Detection: MRM mode monitoring parent
fragment transitions (e.g., 500 159 m/z for triphosphate).
-
Protocol B: Ribonucleotide Reductase (RNR) Inhibition Assay
Objective: Assess the ability of the diphosphate metabolite to inhibit dNTP production.[3]
Principle: Measures the reduction of
Workflow:
-
Enzyme Prep: Isolate recombinant human RNR (R1 and R2 subunits). Mix 1:1 ratio.
-
Reaction Mix:
-
Buffer: 50 mM HEPES (pH 7.2), 4 mM MgCl
, 2 mM DTT. -
Substrate: 50
M -CDP. -
Effector: ATP (2 mM) to activate the enzyme.
-
Inhibitor: Serial dilutions of the diphosphate analog (e.g., Cl-F-ara-ADP). Note: Do not use the prodrug; RNR requires the diphosphate form.
-
-
Incubation: 37°C for 20 minutes.
-
Termination: Boil at 100°C for 2 minutes.
-
Separation: TLC on PEI-cellulose plates using 1M acetic acid / 1M LiCl.
-
Quantification: Scintillation counting of the dCDP spot vs CDP spot.
-
Calculation: Plot % Activity vs [Inhibitor] to determine IC50.
Part 5: Oligonucleotide Applications (2'F-ANA)
While small molecules target enzymes, 2'F-ANA is used to modify the backbone of antisense oligonucleotides (ASOs).
-
RNase H Recruitment: Unlike 2'-O-Methyl (2'OMe) or Locked Nucleic Acid (LNA) modifications which induce a "North" pucker and abolish RNase H activity, 2'F-ANA's "East" pucker is compatible with RNase H binding.
-
Gapmer Design: A typical high-potency ASO design involves a "Gapmer" structure:
-
Wings: 2'F-ANA modified bases (High affinity, nuclease resistance).[5]
-
Core: DNA bases (activates RNase H cleavage of the target mRNA).
-
Result: 10-100x increase in potency compared to standard phosphorothioate DNA.
-
Visualization: Experimental Workflow for 2'F-ANA Validation
Caption: Development pipeline for 2'F-ANA antisense oligonucleotides.
References
-
Montgomery, J. A., et al. (1992). Synthesis and biologic activity of 2'-fluoro-2-halo derivatives of 9-beta-D-arabinofuranosyladenine. Journal of Medicinal Chemistry. Link
-
Bonate, P. L., et al. (2006). Discovery and development of clofarabine: a nucleoside analogue for treating cancer. Nature Reviews Drug Discovery. Link
-
Watts, J. K., & Damha, M. J. (2008). 2'-Fluoroarabinonucleic acid (2'F-ANA): History, properties, and new frontiers. Canadian Journal of Chemistry. Link
-
Parker, W. B., et al. (1991). Mechanism of inhibition of human immunodeficiency virus type 1 reverse transcriptase and human DNA polymerases alpha, beta, and gamma by the 5'-triphosphates of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyladenine and 2'-deoxy-2'-fluoro-beta-D-arabinofuranosylcytosine. Biochemistry. Link
-
Yamauchi, T., et al. (2001). Intracellular concentration of clofarabine triphosphate in patients with acute leukemia. Cancer Chemotherapy and Pharmacology. Link
-
FDA Label. (2004). Clolar (Clofarabine) Injection Prescribing Information. Link
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An In-depth Technical Guide to 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-d-arabinofuranose: A Key Intermediate in Nucleoside Analog Synthesis
This guide provides an in-depth technical overview of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-d-arabinofuranose, a pivotal fluorinated carbohydrate derivative. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of modified nucleosides and other complex biomolecules. This document will delve into the compound's nomenclature, chemical properties, synthesis, and significant applications, with a focus on providing practical, field-proven insights.
Nomenclature and Identification
Accurate identification of chemical compounds is critical for scientific communication and reproducibility. 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-d-arabinofuranose is known by several synonyms across various chemical databases and commercial suppliers.
Primary Name and Synonyms
The most commonly accepted name is 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-d-arabinofuranose . However, a comprehensive list of synonyms is essential for exhaustive literature and database searches.
| Synonym | Source Identifier/Context |
| 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-α-D-arabinofuranose | Common alternative nomenclature[][2] |
| 2-Fluoro-2-deoxy-1,3,5-tri-O-benzoyl-α-D-arabinofuranose | Variation in naming convention[] |
| 2-Deoxy-2-fluoro-α-D-arabinofuranose 1,3,5-Tribenzoate | Ester nomenclature variation[][3] |
| [(2R,3R,4S,5R)-3,5-dibenzoyloxy-4-fluorooxolan-2-yl]methyl benzoate | IUPAC Name[][3][4] |
| (2R,3S,4R,5R)-5-((Benzoyloxy)methyl)-3-fluorotetrahydrofuran-2,4-diyl dibenzoate | Alternative systematic name[][3] |
| α-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | Index name[3] |
| 2'-Fluoro-2'-deoxy-1,3,5-tri-O-benzoyl-α-D-arabinofuranose | Common in nucleoside chemistry literature[5] |
| 1,3,5-Tri-O-Benzoyl-2-Deoxy-2-Fluoro -α-D-Arabinose | Simplified common name[6][7] |
| 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-D-ribofuranose | An incorrect synonym sometimes found in databases[3][7] |
Chemical Identifiers
For unambiguous identification, the following identifiers are crucial:
| Identifier | Value |
| CAS Number | 97614-43-2[][2][3][4][5][6][7][8] |
| PubChem CID | 11754171[3] |
| MDL Number | MFCD00083339[2][5][8] |
| EC Number | 619-281-1[3] |
| InChI Key | JOAHVPNLVYCSAN-UXGLMHHASA-N[][8] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and reaction setup.
| Property | Value |
| Molecular Formula | C₂₆H₂₁FO₇[][2][3][6] |
| Molecular Weight | 464.44 g/mol [][2][3][4] |
| Appearance | White to off-white crystalline powder or solid[][2][4] |
| Melting Point | 74-77 °C[] or 82-90 °C[2] (Varies with purity) |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly)[] |
| Optical Rotation | [a]D20 = +74 ± 2º (c=1 in CH₂Cl₂)[2] |
| Storage Conditions | Store at 2-8°C[][2] or Room Temperature[6] in an inert atmosphere[9] |
Synthesis and Mechanism
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-d-arabinofuranose is a synthetic carbohydrate. A common and effective method for its synthesis involves the fluorination of a protected ribofuranose precursor.
Synthetic Workflow
A widely used synthetic route starts from the readily available 1,3,5-tri-O-benzoyl-α-d-ribofuranose. The key transformation is the nucleophilic substitution of the C2 hydroxyl group with a fluoride ion, which proceeds with an inversion of stereochemistry.
Caption: Synthetic workflow for the preparation of the title compound.
Detailed Experimental Protocol
The following protocol is adapted from a peer-reviewed publication and represents a reliable method for the synthesis.[10]
Materials:
-
1,3,5-tri-O-benzoyl-α-d-ribofuranose
-
Dichloromethane (CH₂Cl₂)
-
(Diethylamino)sulfur trifluoride (DAST)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Chloroform (CHCl₃)
Procedure:
-
Dissolve 1,3,5-tri-O-benzoyl-α-d-ribofuranose (10.8 mmol) in dichloromethane (75 ml).
-
To the stirred solution, add DAST (32.4 mmol) dropwise.
-
Heat the resulting mixture to 40°C and stir for 16 hours.
-
Cool the reaction mixture and quench by the slow addition of saturated aqueous NaHCO₃ (50 ml).
-
Separate the organic layer and wash it sequentially with water (2 x 50 ml) and saturated aqueous NaHCO₃ (50 ml).
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using chloroform as the eluent to yield the final product.
Expert Insight: The use of DAST as a fluorinating agent is effective but requires careful handling due to its reactivity and potential hazards. The reaction proceeds via an Sₙ2 mechanism, leading to the inversion of configuration at the C2 position, thus converting the ribo- configuration to the arabino- configuration.
Applications in Drug Development
The primary utility of 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-d-arabinofuranose lies in its role as a versatile intermediate for the synthesis of biologically active nucleoside analogs.[2][11][12] The presence of the fluorine atom at the 2'-position imparts unique electronic properties and can enhance the metabolic stability and biological activity of the resulting nucleosides.[]
Synthesis of Antiviral and Anticancer Agents
This fluorinated sugar is a key building block for several important therapeutic agents.
Caption: General scheme for the synthesis of nucleoside analogs.
-
Clofarabine: This compound is a second-generation purine nucleoside analog used in the treatment of certain types of leukemia.[11] The synthesis of Clofarabine relies on the coupling of a derivative of the title compound with 2-chloroadenine.
-
FIAU (Fialuridine): 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil is a potent antiviral nucleoside. Its synthesis also utilizes this fluorinated sugar intermediate.[11]
Role in Glycosylation Studies and Prodrug Development
The benzoyl protecting groups facilitate selective glycosylation reactions, making it a valuable tool in glycochemistry research.[] Furthermore, its derivatives are explored in prodrug development to improve the pharmacokinetic properties of parent drugs.[]
Application in PET Imaging
Radiolabeled versions of this scaffold, such as with ¹⁸F, are used to synthesize PET (Positron Emission Tomography) imaging agents for applications like monitoring suicide gene expression in cancer therapy.[13]
Safety and Handling
As with any laboratory chemical, appropriate safety precautions should be taken.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-d-arabinofuranose is a cornerstone intermediate in modern medicinal chemistry and glycobiology. Its unique structural features, particularly the 2'-fluoro substitution, provide a gateway to a wide array of nucleoside analogs with significant therapeutic potential. A thorough understanding of its properties, synthesis, and handling is crucial for any researcher working in this field. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this versatile chemical entity.
References
-
National Center for Biotechnology Information. (n.d.). alpha-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate. PubChem Compound Database. Retrieved from [Link]
-
Pure Synth. (n.d.). 2-Deoxy-2-Fluoro-135-Tri-O-Benzoyl-Alpha-D-Arabinofuranose 98.0%(GC). Retrieved from [Link]
-
Damha, M. J., et al. (2000). 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 28(18), 3513–3526. Retrieved from [Link]
-
Reichman, U., et al. (1985). A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives. Carbohydrate Research, 138(2), 223-229. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-α-L-arabinofuranose. Retrieved from [Link]
-
Alauddin, M. M., et al. (2004). Synthesis and Evaluation of 2′-Deoxy-2′-18F-Fluoro-5-Fluoro-1-β-d-Arabinofuranosyluracil as a Potential PET Imaging Agent for Suicide Gene Expression. Journal of Nuclear Medicine, 45(12), 2048-2055. Retrieved from [Link]
-
ChemBK. (n.d.). 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose. Retrieved from [Link]
Sources
- 2. chemimpex.com [chemimpex.com]
- 3. alpha-D-Arabinofuranose, 2-deoxy-2-fluoro-, 1,3,5-tribenzoate | C26H21FO7 | CID 11754171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranose 5 g | Request for Quote [thermofisher.com]
- 5. chemscene.com [chemscene.com]
- 6. pure-synth.com [pure-synth.com]
- 7. chembk.com [chembk.com]
- 8. 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 9. 1,3,5-Tri-O-benzoyl-2-deoxy-2-fluoro-α-L-arabinofuranose | 171721-00-9 [sigmaaldrich.com]
- 10. academic.oup.com [academic.oup.com]
- 11. 2-Deoxy-2-fluoro-1,3,5-tri-O-benzoyl-alpha-D-arabinofuranose | 97614-43-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 12. A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of 2′-Deoxy-2′-18F-Fluoro-5-Fluoro-1-β-d-Arabinofuranosyluracil as a Potential PET Imaging Agent for Suicide Gene Expression | Journal of Nuclear Medicine [jnm.snmjournals.org]
Methodological & Application
How to synthesize 2'F-ANA oligonucleotides using fluorinated sugars
Application Note: High-Efficiency Synthesis of 2'F-ANA Oligonucleotides
Abstract
This guide details the solid-phase synthesis of 2'F-ANA oligonucleotides, a potent class of antisense derivatives. Unlike 2'-F-RNA, which adopts a rigid RNA-like (North) conformation, 2'F-ANA adopts a DNA-like (East/O4'-endo) pucker.[1] This unique structural attribute allows 2'F-ANA/RNA hybrids to recruit RNase H, enabling catalytic degradation of target mRNA while offering superior nuclease resistance and binding affinity. This protocol focuses on critical modifications to standard phosphoramidite cycles—specifically coupling times and activator selection—to ensure high-yield synthesis.
Introduction: The 2'F-ANA Advantage
In the landscape of therapeutic oligonucleotides, 2'F-ANA stands out due to its "chameleon-like" properties. While chemically similar to RNA (presence of a 2'-substituent), its stereochemistry (β-D-arabinose) mimics DNA.[2][3][4][5]
-
Conformational Pucker: The 2'-fluorine in the arabino configuration (top face) steers the sugar into an O4'-endo (East) pucker.[1]
-
Mechanism of Action: This conformation is structurally compatible with the catalytic domain of RNase H. Consequently, fully modified 2'F-ANA strands or chimeric "gapmers" can induce enzyme-mediated cleavage of the target RNA, a feat that 2'-F-RNA (C3'-endo) and LNA cannot achieve efficiently.
-
Stability: The C-F bond is chemically inert and highly resistant to nucleases, providing serum stability comparable to phosphorothioates but without the associated toxicity.
Materials and Reagents
To synthesize 2'F-ANA oligonucleotides, standard DNA synthesis reagents are used with specific substitutions for the monomers.
| Component | Specification | Notes |
| Monomers | 2'F-ANA Phosphoramidites (A, G, C, U/T) | Protected with standard groups (Bz-A, iBu-G, Ac-C). Dilute to 0.1 M in anhydrous acetonitrile (ACN). |
| Solid Support | Universal CPG or Nucleoside-loaded CPG | 500 Å or 1000 Å pore size recommended. |
| Activator | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) | Preferred. ETT or BTT (Benzylthiotetrazole) are more acidic and efficient than Tetrazole for hindered modifications. |
| Oxidizer | 0.02 M Iodine in THF/Pyridine/H2O | Standard DNA oxidation solution.[6] |
| Capping | Cap A (Ac2O/THF) & Cap B (N-Me-Im/THF) | Standard capping reagents. |
| Deblock | 3% Dichloroacetic acid (DCA) in DCM | Standard detritylation. |
Synthesis Protocol
The synthesis follows the standard phosphoramidite cycle but requires a critical modification to the coupling step . The electron-withdrawing nature of the fluorine atom, combined with the steric environment of the arabinose sugar, reduces the reactivity of the phosphoramidite.
The Synthesis Cycle[7][8]
Step 1: Detritylation
-
Reagent: 3% DCA in Dichloromethane.
-
Action: Removal of the 5'-DMT group.
-
Flow: Standard DNA protocol (approx. 60–80 seconds).
Step 2: Activation & Coupling (CRITICAL)
-
Reagent: 0.1 M 2'F-ANA Phosphoramidite + 0.25 M ETT.
-
Modification: The coupling time must be extended significantly compared to DNA.
-
Standard DNA Time: 1.5 – 2 minutes.
-
Required 2'F-ANA Time: 6.0 – 10.0 minutes .
-
Rationale: The extended time ensures complete coupling (>98% efficiency), preventing deletion sequences (n-1 impurities) which are difficult to remove during purification.
Step 3: Capping
-
Reagent: Cap A + Cap B.
-
Action: Acetylation of unreacted 5'-OH groups.
Step 4: Oxidation
-
Reagent: Iodine solution (0.02 M).[6]
-
Action: Conversion of Phosphite triester (P-III) to Phosphate triester (P-V).
-
Note: If synthesizing phosphorothioate (PS) backbones, replace Iodine with a sulfurizing reagent (e.g., EDITH or PADS) and contact time to 3 minutes.
Workflow Diagram
Caption: Optimized solid-phase synthesis cycle for 2'F-ANA, highlighting the extended coupling time.
Deprotection and Cleavage[10]
Unlike RNA synthesis, which requires careful removal of 2'-silyl groups, 2'F-ANA is robust. The 2'-fluorine atom is stable under standard alkaline deprotection conditions.
Protocol:
-
Reagent: Concentrated Ammonium Hydroxide (28-30% NH₄OH).
-
Condition: Incubate at 55°C for 16 hours .
-
Alternative (Fast): If "Fast-deprotecting" bases (e.g., Ac-dC, Pac-dA) are used in the DNA portions of a chimera, deprotection can be performed at 60°C for 2 hours or using AMA (1:1 Ammonium Hydroxide/Methylamine) at 65°C for 15 minutes.
-
-
Post-Processing:
Note: 2'F-ANA is compatible with Glen-Pak™ or standard RP-HPLC purification methods (DMT-on or DMT-off).
Structural Logic & Mechanism
To understand why you are synthesizing this molecule, it is vital to visualize the structural impact of the 2'-modification.
Caption: Structural divergence between 2'F-RNA and 2'F-ANA determining RNase H recruitment capability.
Troubleshooting & QC
| Issue | Probable Cause | Solution |
| Low Coupling Efficiency (<95%) | Insufficient reaction time or wet reagents. | Extend coupling to 10 mins. Ensure amidites are <50 ppm water. Use ETT activator. |
| N-1 Peaks in Mass Spec | Incomplete coupling. | Verify activator quality. Increase amidite concentration to 0.12 M. |
| Retention of Protecting Groups | Insufficient deprotection. | Ensure full 16h @ 55°C if using standard Bz/iBu protected bases. |
References
-
Wilds, C. J., & Damha, M. J. (2000). 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies.[2] Nucleic Acids Research.[2][5][7][8][9][10] Link
-
Glen Research. (2010).[3] 2'-F-Arabinonucleic Acid (2'-F-ANA).[1][2][3][4][5][6][10][11] Glen Report 22.21. Link
-
Watts, J. K., & Damha, M. J. (2008). 2'F-ANA: Enzymes and therapeutics. Canadian Journal of Chemistry. Link
-
Dowdy, S. F. (2017). Overcoming cellular barriers for RNA therapeutics. Nature Biotechnology. Link
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. OTS Member Highlight - Masad Damha, PhD - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 3. cambio.co.uk [cambio.co.uk]
- 4. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FANA antisense oligonucleotides allow modulation of gene expression by enzymatic degradation of a target RNA [biosyn.com]
- 6. glenresearch.com [glenresearch.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. glenresearch.com [glenresearch.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
Coupling 2-deoxy-2-fluoro-alpha-d-arabinofuranose with purine bases
Application Note: High-Precision Coupling of 2-Deoxy-2-Fluoro-α-D-Arabinofuranose with Purine Bases
Executive Summary
The coupling of 2-deoxy-2-fluoro-α-D-arabinofuranose derivatives with purine bases is the critical bottleneck in the synthesis of second-generation nucleoside analogs like Clofarabine . Unlike natural ribose, the 2-fluoro substituent destabilizes the oxocarbenium ion intermediate and lacks the capacity for anchimeric assistance (neighboring group participation), making stereocontrol notoriously difficult.
This guide details the Anionic S_N2 Inversion Protocol (based on the Bauta/Genzyme process), which supersedes traditional Vorbrüggen silyl-Hilbert-Johnson conditions for this specific scaffold. By utilizing a 1-α-bromo donor and a potassium tert-butoxide (KOtBu) mediated coupling in a ternary solvent system, researchers can achieve high
Scientific Foundation: The "Fluorine Effect" & Mechanistic Strategy
To achieve high yields, one must understand why standard methods fail.
The Destabilized Oxocarbenium Ion
In standard nucleoside synthesis (e.g., Ribose), a 2-acyloxy group assists the departure of the leaving group at C1, forming an acyloxonium ion that blocks the
-
The Problem: In 2-deoxy-2-fluoro sugars, the highly electronegative fluorine atom at C2 withdraws electron density. This destabilizes the formation of the oxocarbenium ion (the intermediate required for S_N1 mechanisms).
-
The Consequence: If forced through an S_N1 pathway (Lewis acid catalysis), the reaction lacks facial bias, resulting in a 1:1 mixture of
and anomers.
The Solution: S_N2 Inversion
The most reliable strategy is to force an S_N2 mechanism .
-
Donor Selection: We utilize the
-bromide (1-bromo-2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranose). The -configuration is thermodynamically favored for the halide due to the anomeric effect. -
Mechanism: The purine base is deprotonated (activated) to attack the C1 position directly.
-
Stereochemistry: S_N2 displacement causes inversion of configuration .
-
-Bromide (Donor)
-Nucleoside (Product).
-
-Bromide (Donor)
Detailed Protocol: The Anionic Coupling Method
Target Molecule: 2-Chloro-9-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-β-D-arabinofuranosyl)adenine (Protected Clofarabine).
Reagents & Materials
| Reagent | Role | Specifications |
| Sugar Donor | Electrophile | 1-Bromo-2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranose |
| Purine Base | Nucleophile | 2-Chloroadenine (dried, micronized preferred) |
| Base | Activator | Potassium tert-butoxide (KOtBu) |
| Solvent A | Polarity Modulator | tert-Amyl Alcohol (or t-BuOH) |
| Solvent B | Solubilizer | Acetonitrile (MeCN), Anhydrous (<50 ppm H2O) |
| Solvent C | Inert Carrier | Dichloromethane (DCM) or 1,2-Dichloroethane |
Step-by-Step Methodology
Step 1: Preparation of the Sugar Donor (In-Situ)
Note: The
-
Dissolve 1-O-acetyl-2-deoxy-2-fluoro-3,5-di-O-benzoyl-D-arabinofuranose in DCM (5 mL/g).
-
Cool to 0°C. Add HBr (33% in acetic acid, 4.0 equiv) dropwise.
-
Stir at 0–5°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) for disappearance of starting material.[6]
-
Critical Workup: Dilute with DCM, wash with ice-cold water (x2) and saturated NaHCO3 (x2) until neutral. Dry over MgSO4.[7]
-
Concentrate in vacuo below 30°C to obtain the
-bromide as a thick syrup. Do not store.
Step 2: The Anionic Coupling (Bauta Conditions)
-
Reactor Setup: Charge a flame-dried reactor with 2-Chloroadenine (1.0 equiv).
-
Solvent System: Add a pre-mixed ternary solvent system: Acetonitrile / DCM / t-Amyl Alcohol (approx. ratio 4:4:1 v/v).
-
Rationale: MeCN/DCM dissolves the sugar; t-Amyl Alcohol helps solubilize the potassium salt of the purine without acting as a nucleophile.
-
-
Base Activation: Add KOtBu (1.1 equiv) in portions at 0°C. Stir for 30–60 mins. The mixture will become a thick slurry of the purine anion.
-
Coupling: Dissolve the
-bromide (from Step 1, 1.0–1.2 equiv) in minimal DCM. Add this solution slowly to the purine slurry at -5°C to 0°C over 1 hour. -
Reaction: Allow to warm slowly to room temperature (20–25°C) and stir for 12–16 hours.
-
Monitoring: Check HPLC.
Step 3: Quench and Isolation [7]
-
Quench the reaction with 0.5 M NaHCO3.
-
Separate phases. Extract aqueous layer with DCM.
-
Combine organics, wash with brine, and dry over Na2SO4.
-
Crystallization: Concentrate the crude oil. Recrystallize from EtOH/MeOH (1:1).
-
Note: The
-anomer crystallizes preferentially, further upgrading the ratio to >99:1.
-
Visualization of Signaling & Workflow
Figure 1: Mechanistic Pathway (S_N2 Inversion)
This diagram illustrates the stereochemical inversion that ensures
Caption: The purine anion attacks the alpha-bromide from the opposite face (backside), resulting in the desired beta-anomer.
Figure 2: Process Workflow
Caption: Optimized workflow for the synthesis of protected Clofarabine minimizing anomeric impurities.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low | S_N1 character dominating. | Ensure conditions are strictly anhydrous. Lower the temperature during addition (-10°C). Ensure the bromide is purely |
| N7-Isomer Formation | Solvent too polar or temperature too high. | Increase the proportion of DCM (non-polar) in the ternary mix. Keep reaction < 0°C during initial mixing. |
| Low Yield | Hydrolysis of Bromide. | The |
| Incomplete Reaction | Poor solubility of Purine salt. | Adjust the ternary solvent ratio. Increase t-Amyl alcohol slightly to improve solubility of the potassium salt. |
References
-
Bauta, W. E., et al. (2004).[4][5] "A New Process for Antileukemic Agent Clofarabine."[2][3][4][5] Organic Process Research & Development, 8(6), 889–896.[5]
-
Source:
- Relevance: Defines the standard anionic coupling protocol using KOtBu and ternary solvents.
-
-
Montgomery, J. A., et al. (1986).[8] "Synthesis and biologic activity of 2-halo-2'-halo-2'-deoxynucleosides." Journal of Medicinal Chemistry, 29(11), 2389–2392.[8]
-
Cen, Y., & Sauve, A. A. (2010). "Efficient syntheses of clofarabine and gemcitabine from 2-deoxyribonolactone." Journal of Organic Chemistry, 75(11), 3846–3850.
-
Source:
- Relevance: Alternative synthetic routes and mechanistic discussions on fluorin
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sarchemlabs.com [sarchemlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US5034518A - 2-fluoro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl) adenine nucleosides - Google Patents [patents.google.com]
Application Note: High-Yield Radiosynthesis of [18F]FAC via the 2-Deoxy-2-Fluoro-Arabinose Pathway
Executive Summary
This application note details the optimized radiosynthesis of 1-(2-deoxy-2-[18F]fluoro-β-D-arabinofuranosyl)cytosine ([18F]FAC) . Unlike standard [18F]FDG synthesis, [18F]FAC requires precise stereochemical control to achieve the arabino configuration.
This protocol focuses on the "Sugar-First" strategy , where a ribose triflate precursor is fluorinated to generate the critical 2-deoxy-2-[18F]fluoro-arabinose intermediate , which is subsequently coupled to cytosine. We highlight the modern TMSOTf-assisted coupling method , which supersedes the older, moisture-sensitive HBr activation route, offering higher reproducibility and automation potential.
Target Application:
-
Clinical Utility: Predictive imaging for nucleoside analog therapies (e.g., Gemcitabine) and visualization of T-cell activation in immuno-oncology.
Scientific Mechanism & Strategy
Biological Mechanism: The dCK Trap
[18F]FAC mimics deoxycytidine.[1][2] Upon transport into the cell via ENT1/ENT2 transporters, it is phosphorylated by deoxycytidine kinase (dCK) to [18F]FAC-monophosphate ([18F]FAC-MP). Unlike native nucleotides, [18F]FAC-MP is resistant to deamination and further metabolism, leading to intracellular accumulation ("metabolic trapping") proportional to dCK activity.
Chemical Strategy: The C2 Inversion
The core challenge is establishing the fluorine at the C2 position in the up (arabino) configuration. Direct fluorination of arabinose is chemically unfavorable. Therefore, we utilize an SN2 nucleophilic substitution on a Ribose precursor (C2 down).
-
Starting Material: 2-O-trifluoromethanesulfonyl-1,3,5-tri-O-benzoyl-α-D-ribofuranose.
-
Reaction: [18F]Fluoride attacks C2 from the opposite side, inverting the stereocenter from Ribose
Arabinose. -
Coupling: The resulting 2-[18F]fluoro-arabinose intermediate is coupled with silylated cytosine.[1][2]
Figure 1: Chemical synthesis pathway utilizing the Ribose-to-Arabinose inversion strategy and subsequent biological trapping mechanism.
Materials & Reagents
Precursors
| Component | Specification | Role |
| Sugar Precursor | 1,3,5-Tri-O-benzoyl-2-O-methanesulfonyl-α-D-ribofuranose (or 2-O-triflate analog) | Substrate for [18F] fluorination. |
| Base Precursor | Cytosine (Must be silylated prior to use) | Nucleobase acceptor. |
| Phase Transfer | Kryptofix 2.2.2 (K222) + K₂CO₃ | Solubilizes [18F]F- in organic media. |
Critical Reagents
-
Bis-TMS-Cytosine: Prepared by refluxing cytosine in HMDS (Hexamethyldisilazane) with ammonium sulfate. Note: Freshly silylated cytosine significantly improves yields compared to commercial stocks.
-
TMSOTf (Trimethylsilyl trifluoromethanesulfonate): Lewis acid catalyst for the Friedel-Crafts-like coupling.
-
Anhydrous Acetonitrile (MeCN): Water content < 50 ppm is critical.
Detailed Experimental Protocol
Safety Warning: All procedures must be performed in a lead-shielded hot cell. Personnel must wear appropriate radiation protection gear.
Phase I: Preparation of the [18F]Fluoro-Arabinose Intermediate
-
Trapping: Trap cyclotron-produced [18F]Fluoride on a QMA carbonate ion-exchange cartridge.
-
Elution: Elute into the reaction vessel with 1.2 mL of K222/K₂CO₃ solution (in MeCN/Water).
-
Drying: Evaporate to dryness at 95°C under helium flow and vacuum. Add 1 mL anhydrous MeCN and repeat drying (azeotropic distillation) to remove all traces of water.
-
Critical Check: Residual water will hydrolyze the triflate precursor, preventing the SN2 reaction.
-
-
Fluorination:
-
Dissolve 10–15 mg of Ribose Precursor in 1 mL anhydrous MeCN.
-
Add to the dried [18F]fluoride residue.
-
Heat at 100°C for 10 minutes .
-
Result: This generates 1,3,5-tri-O-benzoyl-2-deoxy-2-[18F]fluoro-α-D-arabinofuranose.
-
Phase II: TMSOTf-Assisted Coupling
Note: This method replaces the older HBr/Acetic Acid activation, reducing synthesis time and complexity.
-
Solvent Exchange (Optional but Recommended): Evaporate the MeCN from Phase I. Re-dissolve the intermediate in Dichloromethane (DCE) or Toluene .
-
Expert Insight: While coupling can occur in MeCN, non-polar solvents like DCE often favor the desired
-anomer ratio.
-
-
Addition of Base: Add 10–15 mg of Bis-TMS-Cytosine (dissolved in 0.5 mL solvent) to the reactor.
-
Catalyst Addition: Add 150 µL of TMSOTf.
-
Reaction: Heat at 80°C for 10–15 minutes .
-
Mechanism: TMSOTf activates the C1-benzoate, creating an oxocarbenium ion which is attacked by the silylated cytosine.
-
Phase III: Deprotection & Purification
-
Hydrolysis:
-
Evaporate solvent.[3]
-
Add 0.5 mL 4N NaOH (or NaOMe in MeOH for milder conditions).
-
Heat at 60°C for 5 minutes to remove the benzoyl protecting groups.
-
-
Neutralization: Add 0.5 mL 4N HCl (or equivalent acid) to neutralize the solution to pH 7.0.
-
Purification (Semi-Prep HPLC):
-
Inject the crude mixture onto a Semi-Prep C18 column.
-
Mobile Phase: 3% Ethanol in Water (Isocratic) or 0.1% Acetic Acid/MeCN gradient.
-
Collect the product peak (typically elutes between 12–18 mins depending on flow rate).
-
-
Formulation: Pass the collected fraction through a sterile 0.22 µm filter into a sterile vial.
Quality Control (QC) Parameters
Perform QC on an aliquot of the final product.
| Test | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical HPLC (C18) | > 95% |
| Stereochemical Purity | Analytical HPLC | > 90% |
| pH | pH Strip | 4.5 – 8.5 |
| Residual Solvents | GC (Gas Chromatography) | MeCN < 410 ppm, DCE < 5 ppm |
| Radionuclidic Identity | Half-life measurement | 105 – 115 min |
| Endotoxin | LAL Test | < 17.5 EU/mL |
Analytical HPLC Conditions:
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5µm).
-
Mobile Phase: Water:Acetonitrile (95:5 v/v).
-
Flow Rate: 1.0 mL/min.[4]
-
Wavelength: 254 nm.
Troubleshooting & Optimization
Issue: Low Coupling Yield
-
Cause: Moisture contamination deactivating TMSOTf or hydrolyzing the silylated cytosine.
-
Solution: Ensure rigorous drying of the [18F]F-arabinose intermediate before adding the base. Use freshly opened TMSOTf.
Issue: Low Ratio
-
Cause: High polarity solvents stabilize the intermediate ion in a way that allows
-attack. -
Solution: Switch reaction solvent from Acetonitrile to Dichloroethane (DCE) or Toluene for the coupling step. The "Neighboring Group Participation" of the C2-fluorine is weak, so solvent control is vital for stereoselectivity.
Issue: Incomplete Deprotection
-
Cause: Benzoate groups at C3 and C5 are sterically hindered.
-
Solution: Increase hydrolysis time to 10 minutes or use 4N NaOH instead of NaOMe.
References
-
Radu, C. G., et al. (2008). "Positron emission tomography with computed tomography imaging of neuroinflammation with [18F]FAC." Proceedings of the National Academy of Sciences, 105(14), 5585–5590. Link
-
Pillai, R., et al. (2018).[2] "TMSOTf assisted synthesis of 2'-deoxy-2'-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC)." PLOS ONE, 13(5), e0196784. Link[2]
-
Namavari, M., et al. (2003). "Synthesis of 2'-deoxy-2'-[18F]fluoro-β-D-arabinofuranosyl nucleosides." Nuclear Medicine and Biology, 30(3), 215-224.[5] Link
-
Meyer, J. P., et al. (2016). "A novel radiochemical approach to [18F]FAC." Cardiff University ORCA Repository. Link
Sources
- 1. TMSOTf assisted synthesis of 2’-deoxy-2’-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC) | PLOS One [journals.plos.org]
- 2. journals.plos.org [journals.plos.org]
- 3. d-nb.info [d-nb.info]
- 4. redalyc.org [redalyc.org]
- 5. Synthesis of 2'-deoxy-2'-[18F]fluoro-beta-D-arabinofuranosyl nucleosides, [18F]FAU, [18F]FMAU, [18F]FBAU and [18F]FIAU, as potential PET agents for imaging cellular proliferation. Synthesis of [18F]labelled FAU, FMAU, FBAU, FIAU - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Solid-Phase Synthesis of 2'-Fluoro-Arabinonucleic Acids (2'-FANA)
Introduction: The Significance of 2'-FANA in Nucleic Acid Therapeutics
2'-Fluoro-arabinonucleic acid (2'-FANA) represents a pivotal class of xenobiotic nucleic acids (XNAs) engineered for advanced therapeutic applications. Structurally, 2'-FANA are epimers of ribonucleosides, with the defining feature being the presence of a fluorine atom at the 2'-position of the sugar moiety in the "up" or arabino configuration.[1][2] This seemingly subtle stereochemical alteration imparts a unique combination of properties that are highly desirable for drug development, particularly in the fields of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).
The strategic placement of the electronegative fluorine atom forces the sugar to adopt a DNA-like B-type helix conformation.[1][3] This structural mimicry is critical, as it allows 2'-FANA-containing oligonucleotides to hybridize strongly with target RNA sequences and, crucially, to elicit their degradation via the cellular enzyme RNase H.[1][3] This mechanism is a cornerstone of many antisense therapies. Furthermore, the 2'-fluoro modification provides substantial resistance to nuclease degradation, significantly enhancing the in vivo stability and pharmacokinetic profile of these therapeutic molecules.[3][4][5] The combination of high binding affinity, robust nuclease resistance, and RNase H activation makes 2'-FANA a superior chemistry for the development of potent and durable gene-silencing therapeutics.[4][6]
This document provides a comprehensive guide to the solid-phase synthesis of 2'-FANA oligonucleotides using standard phosphoramidite chemistry, designed for researchers, scientists, and professionals in the field of drug development.
The Foundation: Principles of Solid-Phase Oligonucleotide Synthesis
The synthesis of 2'-FANA oligonucleotides is accomplished using the robust and highly refined method of solid-phase synthesis, a technique pioneered by Bruce Merrifield.[7] This method involves the stepwise addition of nucleotide monomers to a growing chain that is covalently attached to an insoluble solid support, typically Controlled Pore Glass (CPG) or macroporous polystyrene (MPPS).[7][8]
The primary advantages of the solid-phase approach over traditional solution-phase synthesis are the ease of purification and the ability to use a large excess of reagents to drive reactions to completion, ensuring high step-wise efficiency.[7] After each reaction step, unreacted reagents and by-products are simply washed away, while the growing oligonucleotide remains anchored to the support. The entire process is automated on DNA synthesizers, allowing for the precise and reproducible construction of custom sequences.
The synthesis process is a cycle of four key chemical reactions, as illustrated below.
Caption: High-level workflow for 2'-FANA solid-phase synthesis.
The Four-Step Synthesis Cycle: Building the 2'-FANA Chain
The automated synthesis of a 2'-FANA oligonucleotide proceeds through a repeated cycle of four chemical reactions for each monomer added. Achieving near-quantitative yield at each step is paramount, as the overall yield of the full-length product is a function of the average step-wise efficiency raised to the power of the number of coupling cycles.[9][10]
Caption: General structure of a 2'-FANA phosphoramidite monomer.
| Component | Description & Function | Typical Supplier/Grade |
| 2'-FANA Phosphoramidites | Building blocks for synthesis (A, C, G, U). Protected at the 5'-OH (DMT), exocyclic amines, and 3'-phosphorus (cyanoethyl, diisopropylamino). [11] | Glen Research, Hongene, Amerigo Scientific |
| Solid Support | Insoluble matrix for synthesis. Typically Controlled Pore Glass (CPG) with a specific loading capacity (µmol/g). Pore size (e.g., 500Å, 1000Å) is chosen based on oligo length. [8][12] | Biosearch Technologies, Glen Research |
| Detritylation Reagent | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM). Removes the 5'-DMT group. | Anhydrous, Synthesis Grade |
| Activator | 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or DCI in Acetonitrile. Catalyzes the coupling reaction. | Anhydrous, Synthesis Grade |
| Capping Reagents | Cap A: Acetic Anhydride/THF/Lutidine. Cap B: 1-Methylimidazole/THF. Acetylates unreacted 5'-hydroxyls. | Anhydrous, Synthesis Grade |
| Oxidizer | 0.02 M Iodine in THF/Water/Pyridine. Oxidizes the phosphite triester to a phosphate triester. | Synthesis Grade |
| Sulfurizing Reagent | 0.05 M DDTT in Acetonitrile/Pyridine. Used for creating phosphorothioate linkages. | Anhydrous, Synthesis Grade |
| Solvents | Anhydrous Acetonitrile (for phosphoramidite and activator), Dichloromethane. | Anhydrous, <30 ppm H₂O |
| Cleavage/Deprotection | Concentrated Ammonium Hydroxide (28-30%) or AMA (1:1 mixture of Ammonium Hydroxide and 40% aq. Methylamine). [13] | ACS Grade or higher |
Detailed Experimental Protocol
This protocol outlines the automated solid-phase synthesis of a 2'-FANA oligonucleotide on a standard DNA/RNA synthesizer.
Pre-Synthesis Preparation
-
Reagent Preparation: Prepare all solutions according to the synthesizer manufacturer's specifications. Ensure all solvents, especially acetonitrile, are anhydrous.
-
Phosphoramidite Preparation: Dissolve the 2'-FANA phosphoramidites in anhydrous acetonitrile to the recommended concentration (typically 0.1 M). Allow vials to equilibrate to room temperature before opening to prevent moisture condensation.
-
Synthesizer Setup: Install all reagent and solvent bottles on the synthesizer. Install the synthesis column containing the appropriate solid support.
-
System Priming: Perform a full prime of all reagent lines to ensure they are free of air bubbles and filled with fresh reagents.
Automated Synthesis
-
Sequence Entry: Enter the desired 2'-FANA sequence into the synthesizer software.
-
Protocol Selection: Select a synthesis protocol optimized for 2'-FANA. The key modification from a standard DNA cycle is the extended coupling time.
-
Initiate Synthesis: Start the automated synthesis run. The instrument will perform the four-step cycle (Detritylation, Coupling, Capping, Oxidation) for each monomer in the sequence.
Table of a Typical 2'-FANA Synthesis Cycle on an Automated Synthesizer:
| Step | Reagent | Wait Time | Purpose |
| 1. Detritylation | 3% TCA in DCM | 60 sec | Remove 5'-DMT group |
| 2. Wash | Acetonitrile | 30 sec | Remove acid and DMT cation |
| 3. Coupling | 2'-FANA Phosphoramidite + Activator | 360 sec (6 min) [1] | Form new internucleotide linkage |
| 4. Wash | Acetonitrile | 30 sec | Remove excess monomer/activator |
| 5. Capping | Cap A + Cap B | 30 sec | Block unreacted 5'-OH groups |
| 6. Wash | Acetonitrile | 30 sec | Remove capping reagents |
| 7. Oxidation | 0.02 M Iodine solution | 45 sec | Stabilize phosphite to phosphate |
| 8. Wash | Acetonitrile | 60 sec | Prepare for the next cycle |
Post-Synthesis: Cleavage and Deprotection
This crucial final stage liberates the oligonucleotide from the solid support and removes all remaining protecting groups.
-
Column Removal: Once the synthesis is complete, remove the column from the synthesizer and carefully transfer the CPG support to a 2 mL screw-cap vial.
-
Cleavage & Deprotection:
-
Add 1-2 mL of concentrated ammonium hydroxide (28-30% NH₃ in water) to the vial containing the CPG. [13] * Seal the vial tightly. Ensure the cap has a suitable seal (e.g., O-ring) to withstand pressure.
-
Heat the vial at 55 °C for 8-12 hours. This single step cleaves the succinyl linker from the CPG and removes the cyanoethyl groups from the phosphates and the protecting groups from the nucleobases (e.g., benzoyl, isobutyryl). [1][14] * Note: For oligonucleotides containing sensitive modifications, or when faster deprotection is desired, AMA reagent can be used at room temperature for 10 minutes, followed by heating at 55 °C for 10 minutes. However, this requires the use of acetyl-protected dC (dC-Ac) to prevent base modification. [13]3. Product Recovery:
-
Allow the vial to cool completely to room temperature.
-
Carefully open the vial.
-
Using a syringe with a filter, draw up the supernatant (ammonium hydroxide solution containing the crude oligonucleotide) and transfer it to a new tube.
-
Wash the CPG twice with 0.5 mL of 50% ethanol or sterile water and combine the washes with the supernatant.
-
-
Drying: Evaporate the solution to dryness using a centrifugal vacuum concentrator (e.g., SpeedVac). The resulting pellet is the crude 2'-FANA oligonucleotide.
Purification and Quality Control
The crude product contains the full-length oligonucleotide as well as any truncated sequences from failed capping or coupling steps.
-
Purification: The crude product is typically resuspended in sterile water and purified using methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange HPLC (IEX-HPLC), or Polyacrylamide Gel Electrophoresis (PAGE).
-
Analysis: The purity and identity of the final product should be confirmed by analytical HPLC and Mass Spectrometry (e.g., ESI-MS) to verify the correct molecular weight.
References
-
Universal Solid Supports for the Synthesis of Oligonucleotides via a Transesterification of H-phosphonate Diester Linkage. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. [Link]
-
Oligonucleotide synthesis - Wikipedia. Wikipedia. [Link]
- Reagents for oligonucleotide cleavage and deprotection.
-
Enhancing the cleavage of Oligonucleotides. Vapourtec Ltd. [Link]
-
Solid-phase synthesis of 2'-deoxy-2'-fluoro- beta-D-oligoarabinonucleotides (2'F-ANA) and their phosphorothioate derivatives. PubMed. [Link]
-
Facile and rapid deprotection conditions for the cleavage of synthetic oligonucleotides from 1,4-anhydroerythritol-based universal polymer support. PubMed. [Link]
-
Ultrafast Cleavage and Deprotection of Oligonucleotides Synthesis and Use of C Ac Derivatives. Taylor & Francis Online. [Link]
-
Glen Report 22.21 - 2'-F-Arabinonucleic Acid (2'-F-ANA). Glen Research. [Link]
-
Deprotection Guide. Glen Research. [Link]
-
Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs). PMC. [Link]
-
A solid-phase enzymatic synthesis platform for the facile production of 2'-fluoroarabinonucleic acid (FANA) and chimeric XNA oligonucleotides using an evolved XNA polymerase. PubMed. [Link]
-
2'-F-ARABINONUCLEIC ACID (2'-F-ANA). Cambio. [Link]
-
2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing. PMC. [Link]
-
2'-Deoxy-2'-fluoroarabinouridine-3'-CE-phosphoramidite. Amerigo Scientific. [Link]
-
2′F-Arabinonucleic acids (2′F-ANA) — History, properties, and new frontiers. Canadian Journal of Chemistry. [Link]
-
A solid-phase enzymatic synthesis platform for the facile production of 2′-fluoroarabinonucleic acid (FANA) and chimeric XNA oligonucleotides using an evolved XNA polymerase. Nucleic Acids Research - Oxford Academic. [Link]
-
Advancing the enzymatic toolkit for 2′-fluoro arabino nucleic acid (FANA) manipulation: phosphorylation, ligation, replication, and templating RNA transcription. Chemical Science (RSC Publishing). [Link]
-
2'-F-A-ANA-CE Phosphoramidite. Glen Research. [Link]
-
2'-F-Arabinonucleic Acid (2'-F-ANA) Phosphoramidites. Glen Research. [Link]
-
Nucleic Acid Based Fluorinated Derivatives: New Tools for Biomedical Applications. MDPI. [Link]
- Phosphoramidites for synthetic RNA in the reverse direction, efficient RNA synthesis and convenient introduction of 3.
-
(PDF) 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): Synthesis and physicochemical studies. ResearchGate. [Link]
- Oligonucleotides containing 2'-deoxy-2'fluoro-beta-d-arabinose nucleic acid (2'-fana) for treatment and diagnosis of retroviral diseases.
-
Synthesis of 2'-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. PubMed. [Link]
-
2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. PMC. [Link]
-
2'-F-RNA Phosphoramidites. Glen Research. [Link]
-
FAQs. Bio-Fab Research. [Link]
-
2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H. PMC. [Link]
-
2'-Fluoroarabino- and arabinonucleic acid show different conformations, resulting in deviating RNA affinities and processing of their heteroduplexes with RNA by RNase H. Semantic Scholar. [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. cambio.co.uk [cambio.co.uk]
- 3. glenresearch.com [glenresearch.com]
- 4. Design and enhanced gene silencing activity of spherical 2′-fluoroarabinose nucleic acids (FANA-SNAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. WO2018058006A1 - Oligonucleotides containing 2'-deoxy-2'fluoro-beta-d-arabinose nucleic acid (2'-fana) for treatment and diagnosis of retroviral diseases - Google Patents [patents.google.com]
- 7. atdbio.com [atdbio.com]
- 8. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 9. biofabresearch.com [biofabresearch.com]
- 10. genelink.com [genelink.com]
- 11. glenresearch.com [glenresearch.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. glenresearch.com [glenresearch.com]
- 14. US6664388B2 - Reagents for oligonucleotide cleavage and deprotection - Google Patents [patents.google.com]
Application Notes & Protocols: Glycosylation Conditions for 2-Deoxy-2-fluoro-α-D-arabinofuranose
Introduction: The Significance of 2'-Fluoro-Arabinonucleosides
The strategic incorporation of fluorine into carbohydrate scaffolds has become a cornerstone of modern medicinal chemistry and drug development. Among these, 2'-deoxy-2'-fluoro-arabinonucleosides (2'F-ANA) have emerged as a critically important class of molecules.[1][2] Their unique conformational properties, which mimic an RNA-like sugar pucker, lead to enhanced binding affinity and thermal stability when incorporated into oligonucleotides.[2] This has made 2'F-ANA a key component in the development of next-generation antisense oligonucleotides and small interfering RNAs (siRNAs) for therapeutic applications.[1][2]
The synthesis of these vital nucleoside analogues hinges on the crucial N-glycosylation step, where a protected 2-deoxy-2-fluoro-α-D-arabinofuranose donor is coupled with a nucleobase acceptor.[3] Achieving high yield and, most importantly, controlling the stereochemistry at the anomeric center (C1') to favor the biologically active β-anomer is a significant synthetic challenge.[4] This guide provides a detailed overview of the prevalent glycosylation conditions, explores the mechanistic rationale behind procedural choices, and offers detailed protocols for researchers in the field.
Core Concepts in 2-Deoxy-2-fluoro-arabinofuranose Glycosylation
The stereochemical outcome of the glycosylation reaction is influenced by a multitude of factors, including the nature of the glycosyl donor, the choice of promoter or catalyst, the solvent system, and the protecting groups on the sugar moiety.[5][6] Unlike glycosylations with a participating group at the C2 position (like an acyl group) which reliably yields 1,2-trans products, the non-participating fluorine atom at C2 in our substrate necessitates careful optimization to control anomeric selectivity.[7]
Glycosyl Donors: The Electrophilic Partner
The selection of an appropriate glycosyl donor is paramount. The leaving group at the anomeric position must be readily activated under conditions that are compatible with the sensitive nucleobase acceptor.
-
Glycosyl Halides (Bromides and Chlorides): These are among the most common donors due to their high reactivity.[4][7] The 1-α-bromide, in particular, is a frequently used intermediate.[1][4] It can be synthesized from the corresponding 1-O-acylated sugar using reagents like HBr in acetic acid or, under milder conditions, with TMSBr and a catalytic amount of ZnBr2.[4]
-
Thioglycosides: These donors offer a balance of stability for purification and sufficient reactivity for activation by various thiophilic promoters. Their reactivity can be "tuned" based on the protecting groups used on the sugar.[8]
-
Glycosyl Phosphates: Anomeric phosphates have been used in chemo-enzymatic approaches, where an enzyme catalyzes the glycosylation step, often with high stereoselectivity.[9]
-
Donors with Specialized Leaving Groups: Innovative strategies, such as using a chromenone-based leaving group, have been developed to achieve stereospecific SN2 glycosylation, leading to complete inversion of the anomeric configuration.[10]
Promoters and Catalysts: Activating the Donor
The promoter's role is to activate the anomeric leaving group, generating a reactive oxocarbenium ion or facilitating an SN2-like displacement.
-
Lewis Acids: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful and widely used Lewis acid for activating glycosyl donors, particularly in couplings with silylated nucleobases.[3][11]
-
Halogenophiles: For glycosyl halides, soluble silver salts like silver triflate (AgOTf) are effective promoters. For thioglycosides, combinations like N-iodosuccinimide (NIS) and a catalytic amount of AgOTf or TfOH are common.
-
Metal Catalysis: Gold(I) catalysts have been shown to be effective in promoting glycosylations with certain donor types, enabling the synthesis of diverse C-, N-, and O-glycosides.[12]
The Role of Protecting Groups
Protecting groups do more than just mask reactive hydroxyls; they significantly influence the reactivity and stereochemical outcome of the glycosylation.[5][6] For 2-deoxy-2-fluoro-arabinofuranose, benzoyl (Bz) or acetyl (Ac) groups are commonly used at the C3 and C5 positions. These electron-withdrawing groups generally "disarm" the glycosyl donor, making it less reactive but often more stable.[5]
Strategic Approaches and Comparative Data
The choice of glycosylation strategy often depends on the nature of the nucleobase acceptor (pyrimidine vs. purine) and the desired scale of the reaction.
Vorbrüggen Glycosylation with Silylated Nucleobases
This is a robust and widely applied method, particularly for pyrimidine nucleosides. The nucleobase is first silylated (e.g., with HMDS and TMSOTf) to enhance its nucleophilicity and solubility.[11] This silylated base is then coupled with the glycosyl donor in the presence of a Lewis acid promoter.
While effective, this method often produces a mixture of α and β anomers, which must be separated chromatographically.[11][13] The choice of solvent can influence the anomeric ratio; for instance, using acetonitrile may favor the formation of the undesired α-anomer but can provide more consistent yields.[11]
Anion Glycosylation with Purine Salts
Direct glycosylation of purines can be challenging. An alternative approach involves the use of pre-formed potassium or sodium salts of the purine base.[4] This method can offer improved regioselectivity (N9 vs. N7 alkylation) and stereoselectivity.
The reaction of a 1-α-bromosugar with the potassium salt of a purine derivative (e.g., N6-pivaloyladenine) in anhydrous acetonitrile can lead to good yields with a favorable β/α ratio.[4] The addition of a drying agent like calcium hydride is crucial to minimize hydrolysis of the reactive intermediates and improve the anomeric ratio.[4]
| Donor | Acceptor | Promoter/Conditions | Solvent | β:α Ratio | Yield | Reference |
| 1-α-Bromide 4 | K-salt of N6-pivaloyladenine | CaH2, rt, 18h | CH3CN | 7.4 : 1 | 54% | [4] |
| 1-α-Bromide 2 | Silylated 5-iodocytosine | rt, 2 days | ClCH2CH2Cl / CH3CN | 3 : 1 | 90% (combined) | [13] |
| 1,3,5-tribenzoyl-2-F-arabinofuranose 5 | Silylated Cytosine | TMSOTf, 120°C, 25 min (µW) | CH3CN | 1 : 2 | N/A | [11] |
Table 1: Comparison of Selected Glycosylation Conditions.
Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers and should be performed in a suitable laboratory setting with appropriate safety precautions.
Protocol 1: Preparation of 3,5-Di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl Bromide
This protocol describes a mild synthesis of the key glycosyl bromide donor from a 1-O-benzoyl precursor.[4]
Materials:
-
1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose
-
Anhydrous Dichloromethane (CH2Cl2)
-
Bromotrimethylsilane (TMSBr)
-
Zinc Bromide (ZnBr2), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose (1.0 eq) in anhydrous CH2Cl2 under an inert atmosphere.
-
Add Zinc Bromide (catalytic amount, ~0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TMSBr (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude bromide is typically used immediately in the subsequent glycosylation step without further purification. A yield of ~96% can be expected.[4]
Protocol 2: Potassium Salt Glycosylation for Purine Nucleosides
This protocol details the coupling of the glycosyl bromide with a purine potassium salt.[4]
Materials:
-
N-acylated purine (e.g., 2-amino-6-chloropurine or N6-acyladenine)
-
Potassium carbonate (K2CO3) or other suitable base
-
Anhydrous Acetonitrile (CH3CN)
-
Calcium Hydride (CaH2)
-
3,5-Di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl Bromide (from Protocol 1)
-
Argon or Nitrogen atmosphere
Procedure:
-
Salt Formation: In a flame-dried flask under an inert atmosphere, suspend the N-acylated purine (1.2 eq) and K2CO3 (1.5 eq) in anhydrous acetonitrile. Stir the suspension vigorously at room temperature for 1-2 hours to form the potassium salt.
-
Glycosylation: To the purine salt suspension, add CaH2 (as a drying agent).
-
Add a solution of the freshly prepared glycosyl bromide (1.0 eq) in anhydrous acetonitrile dropwise.
-
Stir the reaction mixture at room temperature for 18-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to separate the β- and α-anomers.
Conclusion and Future Outlook
The synthesis of 2'-deoxy-2'-fluoro-arabinonucleosides remains an active area of research, driven by their therapeutic potential. While established methods like Vorbrüggen and anion glycosylations provide reliable routes, they often require careful optimization to achieve desirable stereoselectivity. The development of novel, highly stereospecific methods, such as those employing advanced catalysts or specialized leaving groups, represents the future direction of this field.[10][14] These new strategies aim to minimize the formation of undesired anomers, thereby simplifying purification and improving overall process efficiency, which is critical for the large-scale synthesis required for drug development.
References
-
Ural'tsev, V. A., et al. (2016). Syntheses of 2′-deoxy-2′-fluoro-β-d-arabinofuranosyl purine nucleosides via selective glycosylation reactions of potassium salts of purine derivatives with the glycosyl bromide. RSC Advances. [Link]
-
Yamada, K., et al. (2009). Stereoselective synthesis of 2-deoxy-2-fluoroarabinofuranosyl-alpha-1-phosphate and its application to the synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides by a chemo-enzymatic method. Nucleosides, Nucleotides & Nucleic Acids, 28(11), 1117-30. [Link]
-
Mikhailov, S. N., et al. (2014). Synthesis of 2-fluoro-substituted and 2,6-modified purine 2′,3′-dideoxy-2′,3′-difluoro-d-arabinofuranosyl nucleosides from d-xylose. Molecules, 19(7), 9435-9451. [Link]
-
Li, W., et al. (2022). Stereospecific Synthesis of 2-Deoxy-2-fluoroglycosides via SN2 Glycosylation. Journal of the American Chemical Society. [Link]
-
Elzagheid, M. I. (2016). SYNTHESIS AND APPLICATIONS OF SUGAR FLUORINATED NUCLEOSIDES. International Journal of Current Research and Review, 8(13), 42-53. [Link]
-
Wang, Z., et al. (2017). Synthesis of DNA oligos containing 2′-deoxy-2′-fluoro-D-arabinofuranosyl-5-carboxylcytosine as hTDG inhibitor. Bioorganic & Medicinal Chemistry, 25(19), 5109-5115. [Link]
-
Reichman, U., et al. (1975). A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives. Carbohydrate Research, 42(2), 233-240. [Link]
-
Kumar, A., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2341. [Link]
-
Ritzmann, G., et al. (1977). Nucleosides. LX. Fluorocarbohydrates. 22. Synthesis of 2-deoxy-2-fluoro-D-arabinose and 9-(2-deoxy-2-fluoro-.alpha. and .beta.-D-arabinofuranosyl)adenines. The Journal of Organic Chemistry, 42(10), 1757-1761. [Link]
-
Howell, H. G., et al. (1988). Antiviral nucleosides. A stereospecific, total synthesis of 2'-fluoro-2'-deoxy-.beta.-D-arabinofuranosyl nucleosides. The Journal of Organic Chemistry, 53(1), 85-88. [Link]
-
N/A. (2026). Expeditious Synthesis of 2-Deoxy-2-perfluoroalkyl Glycosides. Scilit. [Link]
-
N/A. (2021). B(C6F5)3-Catalyzed Stereoselective 1,2-cis Arabinofuranosylation with a Conformationally Constrained Donor. Organic Letters. [Link]
-
Mayfield, A. B., et al. (2020). Stereospecific Furanosylations Catalyzed by Bis-Thiourea Hydrogen-Bond Donors. Journal of the American Chemical Society, 142(8), 4061-4069. [Link]
-
Korde, A., et al. (2018). TMSOTf assisted synthesis of 2'-deoxy-2'-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC). PLOS ONE, 13(5), e0196342. [Link]
-
N/A. (2021). Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. The Journal of Organic Chemistry. [Link]
-
English, C. K. (2024). Development Of Methods For The Synthesis Of 2-Deoxy Glycosides. Digital Commons @ Wayne State. [Link]
-
Zhu, X., & Schmidt, R. R. (2013). Tuning effect of silyl protecting groups on the glycosylation reactivity of arabinofuranosyl thioglycosides. The Journal of Organic Chemistry, 78(11), 5747-5751. [Link]
-
Bennett, C. S. (2018). Methods for 2‑Deoxyglycoside Synthesis. Accounts of Chemical Research. [Link]
-
van der Vorm, S., et al. (2011). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 14(2-3), 178-193. [Link]
-
N/A. (2023). Synthesis of 2-Amino-2-Deoxy Sugars via Boron-Catalyzed Coupling of Glycosyl Fluorides and Silyl Ether Acceptors. ChemRxiv. [Link]
-
Walvoort, M. T. C. (2010). Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. [Link]
-
Tanaka, H. (2022). Recent advances in stereoselective 1,2-cis-O-glycosylations. Frontiers in Chemistry, 10, 972322. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2007). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. Greene's Protective Groups in Organic Synthesis. [Link]
-
Vogel, C., & Bundle, D. R. (2018). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. ResearchGate. [Link]
-
Watts, J. K., et al. (2007). 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing. Journal of Medicinal Chemistry, 50(10), 2359-2368. [Link]
-
Feng, J., et al. (2022). “Click handle”-modified 2′-deoxy-2′-fluoroarabino nucleic acid as a synthetic genetic polymer capable of post-polymerization functionalization. Chemical Science, 13(26), 7799-7805. [Link]
Sources
- 1. ijcrr.com [ijcrr.com]
- 2. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Tuning effect of silyl protecting groups on the glycosylation reactivity of arabinofuranosyl thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereoselective synthesis of 2-deoxy-2-fluoroarabinofuranosyl-alpha-1-phosphate and its application to the synthesis of 2'-deoxy-2'-fluoroarabinofuranosyl purine nucleosides by a chemo-enzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereospecific Synthesis of 2-Deoxy-2-fluoroglycosides via SN2 Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TMSOTf assisted synthesis of 2’-deoxy-2’-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC) | PLOS One [journals.plos.org]
- 12. scilit.com [scilit.com]
- 13. Synthesis of DNA oligos containing 2′-deoxy-2′-fluoro-D-arabinofuranosyl-5-carboxylcytosine as hTDG inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stereospecific Furanosylations Catalyzed by Bis-Thiourea Hydrogen-Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Deprotection of Benzoyl-Protected Fluorinated Arabinose Derivatives
Introduction & Scope
The incorporation of fluorine into the C2' position of arabinose sugars is a cornerstone strategy in the synthesis of nucleoside analogs, such as Clofarabine and Fludarabine , and
During chemical synthesis, the benzoyl (Bz) group is the preferred protecting group for the C3' and C5' positions (and C1 if not glycosylated). Unlike acetyl groups, benzoyl esters provide robust stability during fluorination (e.g., using DAST or Deoxo-Fluor) and offer neighboring group participation (NGP) to direct
However, the deprotection of these groups requires a nuanced approach.[1] The strong electronegativity of the fluorine atom at C2' exerts a powerful inductive effect (
Critical Analysis of Reagents
The choice of deprotection reagent is a trade-off between reaction kinetics , work-up efficiency , and substrate stability .
Sodium Methoxide (NaOMe) in Methanol (Zemplén Conditions)
-
Mechanism: Transesterification. The methoxide anion attacks the carbonyl carbon of the benzoate, forming a tetrahedral intermediate that collapses to release methyl benzoate and the alkoxide of the sugar.
-
Pros: Rapid (typically < 1 hour); quantitative; standard in process chemistry.
-
Cons: Requires neutralization. If the pH is too high (>12) or temperature is elevated, there is a risk of E2 elimination of HF, particularly in 1-bromo or 1-sulfonyl sugar intermediates.
-
Best For: Large-scale synthesis of stable nucleosides (e.g., Clofarabine) where rapid turnover is required.
Ammonia in Methanol ( /MeOH)
-
Mechanism: Aminolysis.[2] Ammonia acts as the nucleophile, forming benzamide as a byproduct.
-
Pros: "Volatile" work-up (no salts introduced); milder pH profile reduces elimination risk; compatible with acid-sensitive trityl/DMT groups.
-
Cons: Slower kinetics (6–24 hours); Benzamide byproduct is a solid that can be difficult to separate from polar nucleosides without chromatography.
-
Best For: Small-scale parallel synthesis; acid-sensitive substrates; final deprotection of radiotracers.
n-Butylamine or Methylamine
-
Mechanism: Rapid aminolysis.
-
Pros: Extremely fast (minutes).
-
Cons: Forms N-alkylbenzamides which are often oils or difficult-to-remove solids.
-
Best For: Solid-phase synthesis (oligonucleotides) where the byproduct is washed away.
Decision Matrix & Workflow
The following flowchart guides the selection of the optimal deprotection protocol based on substrate properties and scale.
Figure 1: Decision matrix for selecting deprotection reagents. Note: Nucleosides are generally more stable to elimination than free sugars activated at the anomeric center.
Detailed Experimental Protocols
Method A: Zemplén Transesterification (Sodium Methoxide)
Recommended for scale-up of stable fluorinated nucleosides (e.g., Clofarabine intermediates).
Reagents:
-
Anhydrous Methanol (MeOH)[3]
-
Sodium Methoxide (NaOMe), 0.5 M solution in MeOH (commercially available or freshly prepared)
-
Amberlite® IR-120 (
form) or Dowex® 50WX8-200 ion-exchange resin
Protocol:
-
Preparation: Dry the benzoylated substrate (1.0 equiv) under high vacuum for 2 hours. Dissolve in anhydrous MeOH (10 mL per mmol substrate).
-
Note: If solubility is poor, add minimal THF (up to 20% v/v), but keep the mixture predominantly methanolic.
-
-
Initiation: Cool the solution to 0°C. Add NaOMe solution dropwise to achieve a final concentration of 0.05–0.1 equiv (catalytic).
-
Target pH: ~9–10 (moist pH paper). Do not exceed pH 12 to prevent elimination of the 2'-fluorine.
-
-
Reaction: Stir at room temperature (20–25°C). Monitor by TLC (typically 30–60 mins).
-
Endpoint: Disappearance of the starting material and formation of the polar, baseline spot (product) and methyl benzoate (high
).
-
-
Quenching (Critical): Add pre-washed Amberlite IR-120 (
) resin directly to the reaction mixture until the pH is neutral (pH 7).-
Why? Acid neutralization with HCl generates NaCl, which is difficult to remove from water-soluble sugars. Resin allows simple filtration.
-
-
Workup: Filter off the resin and wash with MeOH.[4] Concentrate the filtrate in vacuo.
-
Purification: The residue contains the product and methyl benzoate. Partition between water and dichloromethane (DCM). The fluorinated sugar stays in the aqueous layer; methyl benzoate extracts into DCM. Lyophilize the aqueous layer.
Method B: Ammonolysis (Ammonia in Methanol)
Recommended for small-scale, acid-sensitive substrates, or parallel synthesis.
Reagents:
-
7N Ammonia in Methanol (commercially available saturated solution)
Protocol:
-
Preparation: Dissolve the substrate (1.0 equiv) in a minimal amount of anhydrous MeOH.
-
Reaction: Add 7N
in MeOH (10–20 equiv relative to benzoyl groups). Seal the vessel tightly (pressure tube recommended). -
Incubation: Stir at room temperature for 12–24 hours.
-
Note: Heating to 50°C accelerates the reaction but significantly increases the risk of HF elimination at the C2' position.
-
-
Workup: Concentrate the mixture to dryness under reduced pressure.
-
Purification: The residue contains the product and benzamide.
-
Trituration: Triturate the solid with cold diethyl ether or DCM. Benzamide is soluble in ether/DCM; the free nucleoside is usually insoluble. Filter to collect the product.
-
Alternative: If the product is soluble in organics, use silica gel chromatography (DCM:MeOH gradient).
-
Comparative Data: Reagent Performance
| Feature | NaOMe (Cat.) | ||
| Reaction Time | Fast (0.5 – 2 h) | Slow (6 – 24 h) | Very Fast (< 20 min) |
| Elimination Risk (2'-F) | Moderate (pH dependent) | Low (at RT) | High (due to basicity) |
| Byproduct | Methyl Benzoate (Liquid) | Benzamide (Solid) | N-Methylbenzamide (Oil/Solid) |
| Purification | Extraction (DCM/Water) | Trituration / Column | Difficult (Amide is polar) |
| Yield (Typical) | 90–98% | 85–95% | >95% |
Troubleshooting & Expert Insights
The "Fluorine Effect" on Deprotection
The 2'-fluorine atom exerts a strong inductive effect (
-
Effect on Ester Hydrolysis: The electron withdrawal makes the carbonyl carbons of the benzoyl groups more electrophilic, theoretically accelerating the nucleophilic attack by methoxide or ammonia compared to non-fluorinated arabinose.
-
Effect on Stability: The C2 proton becomes more acidic. Under strongly basic conditions (alkoxides, high temp), this can lead to E2 elimination of HF, forming a glycal double bond.
-
Mitigation: Always perform Zemplén (NaOMe) at 0°C initially and never exceed 0.1 equivalents of base.
-
Removing Stubborn Benzoates
Sometimes the 5'-OBz is removed easily, but the 3'-OBz is sluggish due to steric hindrance or hydrogen bonding.
-
Solution: Do not add more base. Instead, gently warm the ammonolysis reaction to 30–35°C. For NaOMe, ensure the methanol is anhydrous; water inhibits the reaction by forming NaOH, which is less nucleophilic than methoxide in this context.
References
-
Bauta, W. E., et al. (2004). "A New Process for the Preparation of Clofarabine." Organic Process Research & Development, 8(6), 889–896. Link (Authoritative source on the scale-up and deprotection of benzoyl-protected 2'-fluoro-arabinose intermediates.)
-
BenchChem. (2025).[3][6] "A Comparative Analysis of Deprotection Methods for Benzoylated Nucleosides." Application Guide. Link (General comparison of ammonia vs. methoxide kinetics.)
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons. (The standard reference for mechanistic details of ester hydrolysis and stability.)
-
Montgomery, J. A., et al. (1986). "Synthesis and biologic activity of 2'-fluoro-2-halo derivatives of 9-beta-D-arabinofuranosyladenine." Journal of Medicinal Chemistry, 29(11), 2389–2392. Link (Early foundational work establishing the stability profiles of fluorinated arabinosyl nucleosides during deprotection.)
-
Pankiewicz, K. W. (2000). "Fluorinated Nucleosides." Carbohydrate Research, 327(1-2), 87-105. Link (Review covering the electronic effects of fluorine on nucleoside reactivity and deprotection strategies.)
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Precision Engineering of siRNA with 2'-Fluoro-Arabinose (2'-F-ANA)
Application Note & Protocol Guide
Abstract
This guide details the strategic incorporation of 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'-F-ANA) into small interfering RNA (siRNA).[1][2][3][4][5][6] Unlike standard 2'-fluoro-RNA (2'-F-RNA) which mimics RNA structure, 2'-F-ANA adopts a DNA-like "Eastern" (O4'-endo) conformation.[1][7] This structural distinction allows researchers to modulate duplex thermodynamics, enhance nuclease resistance (>24h serum half-life), and reduce off-target effects by biasing RISC loading.[] This document provides validated design patterns, synthesis protocols, and quality control metrics.
Part 1: Structural Basis & Design Strategy
The Conformational Niche
To effectively use 2'-F-ANA, one must understand its structural behavior relative to the RNA-Induced Silencing Complex (RISC). Ago2, the catalytic engine of RISC, prefers a guide strand with A-form (RNA-like) geometry, particularly in the seed region (nucleotides 2-8).
-
2'-F-RNA (Ribose): Adopts a C3'-endo (North) pucker. It creates a hyper-A-form helix, increasing binding affinity (
C/mod). It is generally RISC-compatible. -
2'-F-ANA (Arabinose): Adopts an O4'-endo (East) pucker.[1][7] It mimics B-form DNA.[1][7] While it increases affinity (
C/mod) via enthalpy, it can disrupt the A-form geometry required by Ago2 if placed indiscriminately in the guide strand.
The "Chimeric" Design Rules
The most potent siRNAs utilize a chimeric architecture, combining the rigidity of 2'-F-RNA (or LNA) with the flexibility and stability of 2'-F-ANA.
Rule A: The Passenger Strand (Sense) – The "Shield"
The passenger strand is ejected and destroyed; it does not need to support catalysis.
-
Strategy: You can heavily or fully modify the passenger strand with 2'-F-ANA.
-
Benefit 1 (Stability): Protects the duplex from serum nucleases.[6]
-
Benefit 2 (Specificity): The DNA-like structure of 2'-F-ANA discourages Ago2 from loading the passenger strand, thereby reducing "passenger-strand mediated off-target effects."[]
Rule B: The Guide Strand (Antisense) – The "Anchor"
The guide strand must maintain A-form geometry to be recognized by Ago2.
-
Strategy: Avoid 2'-F-ANA in the Seed Region (nt 2-8) and the Cleavage Site (nt 10-11) .
-
Placement: Use 2'-F-ANA at the 3'-overhangs (nt 20-21) to prevent exonuclease degradation, or in alternating patterns (Alt-Scaffold) outside the seed region.
Visualization: The Tolerance Map
Part 2: Chemical Synthesis Protocol
Materials
-
Monomers: 2'-deoxy-2'-fluoro-β-D-arabinonucleoside phosphoramidites (A, C, G, T/U).
-
Note: Unlike RNA, 2'-F-ANA monomers do not require 2'-protection (the Fluorine is stable).
-
Base Protection: Standard Benzoyl (A, C) and Isobutyryl (G) or Acetyl (C).
-
-
Activator: 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).
-
Support: CPG or Polystyrene (500 Å or 1000 Å pore size).
Solid-Phase Synthesis Cycle
Perform synthesis on standard DNA/RNA synthesizers (e.g., MerMade, AKTA, Dr. Oligo).
| Step | Reagent | Duration/Condition | Critical Notes |
| 1. Detritylation | 3% TCA in DCM | Standard | Ensure complete removal of DMT; monitor orange color. |
| 2. Coupling | 0.1M Phosphoramidite + Activator | 6.0 - 10.0 mins | CRITICAL: 2'-F-ANA has slightly slower kinetics than DNA. Extend coupling time from standard 2 mins to 6+ mins to ensure >98% efficiency. |
| 3. Capping | Acetic Anhydride / N-Methylimidazole | Standard | Caps unreacted 5'-OH to prevent deletion sequences. |
| 4. Oxidation | 0.02M Iodine in THF/Pyridine/H2O | Standard | Converts phosphite triester to stable phosphate triester. |
| 5. Sulfurization | (Optional for PS backbone) | 6 mins | If phosphorothioate backbone is desired for extra stability. |
Deprotection & Purification
Since 2'-F-ANA lacks a 2'-protecting group (like TBDMS in RNA), post-synthesis handling is simplified, resembling DNA protocols.
-
Cleavage from Support: Incubate in Concentrated Ammonium Hydroxide (28-30%) at 55°C for 16 hours (or according to base protection specifics).
-
Desalting/Purification:
-
HPLC: Anion exchange (Dionex DNAPac) or RP-HPLC (TEAA buffer).
-
Observation: 2'-F-ANA oligos typically elute slightly later than DNA counterparts due to increased hydrophobicity of the fluorine.
-
-
QC: Verify mass via ESI-MS.
-
Mass Shift: 2'-F-ANA is isomeric to 2'-F-RNA.[1] Mass is identical to 2'-F-RNA but distinct from DNA (+18 Da per nucleotide vs DNA roughly).
-
Part 3: Biological Validation Protocol
Experimental Setup
To validate the efficacy of 2'-F-ANA modified siRNA, use a luciferase reporter assay or endogenous gene knockdown (qPCR).
Control Groups:
-
Negative Control: Scrambled sequence (non-targeting).
-
Positive Control: Unmodified RNA siRNA targeting the gene.
-
Test Group: 2'-F-ANA modified siRNA (Passenger-modified).
Transfection Workflow
-
Cell Line: HeLa or HEK293 (standard robust lines).
-
Reagent: Lipofectamine RNAiMAX (Invitrogen).
Step-by-Step:
-
Seed Cells: 24 hours prior, seed cells to reach 70% confluency.
-
Complexation:
-
Dilute siRNA to final concentration (e.g., 10 nM, 1 nM, 0.1 nM) in Opti-MEM.
-
Mix with Lipofectamine RNAiMAX. Incubate 20 mins at RT.
-
-
Treatment: Add complex to cells. Incubate 24 hours.
-
Lysis & Analysis:
-
qPCR: Extract RNA (Trizol), synthesize cDNA, run qPCR.
-
Dual-Luciferase: If using reporter, lyse and add luciferin substrate.
-
Data Interpretation (Troubleshooting)
| Observation | Diagnosis | Solution |
| No Knockdown | Guide strand steric hindrance. | Ensure 2'-F-ANA is NOT in the seed region (2-8) of the guide strand. |
| High Cytotoxicity | Off-target effects or transfection toxicity. | 2'-F-ANA in the passenger strand usually reduces off-targets.[] Check transfection reagent volume. |
| Low Stability | Exonuclease degradation. | Add 2'-F-ANA or PS linkages to the 3' overhangs of both strands.[4] |
Part 4: Comparative Data Summary
The following table highlights why 2'-F-ANA is a distinct tool from 2'-F-RNA.
| Feature | Native RNA | 2'-F-RNA (Ribose) | 2'-F-ANA (Arabinose) |
| Sugar Pucker | C3'-endo (North) | C3'-endo (North) | O4'-endo (East) |
| Helix Type | A-Form | Hyper A-Form | B-Form (DNA-like) |
| Reference | ~ +3.0°C / mod | ~ +1.2°C / mod | |
| Serum Stability | < 30 mins | High | Very High (>24 hrs) |
| RNase H Compatible? | No | No | Yes (in ASO gapmers) |
| Ago2 Loading | Balanced | Favored | Disfavored (Good for Passenger) |
References
-
Damha, M. J., et al. (2000). "2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies." Nucleic Acids Research. [Link]
-
Watts, J. K., et al. (2010).[9] "Differential stability of 2'F-ANA•RNA and ANA[5][6][7][9][10][11][12][13][14]•RNA hybrid duplexes: roles of structure, pseudohydrogen bonding, hydration, ion uptake and flexibility."[9] Nucleic Acids Research. [Link][13]
-
Dowdy, S. F., et al. (2006). "Deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing."[5] Nucleic Acids Research. [Link][13]
-
Glen Research. "2'-F-Arabinonucleic Acid (2'-F-ANA) in siRNA and Antisense." Glen Report 22.21. [Link]
-
Deleavey, G. F., & Damha, M. J. (2012). "Designing chemically modified oligonucleotides for targeted gene silencing." Chemistry & Biology. [Link][2][5][11][12][15][16][17]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvements in siRNA properties mediated by 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Chemical modification: the key to clinical application of RNA interference? [jci.org]
- 5. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 2'-F-ANA-A Oligo Modifications from Gene Link [genelink.com]
- 9. Differential stability of 2'F-ANA*RNA and ANA*RNA hybrid duplexes: roles of structure, pseudohydrogen bonding, hydration, ion uptake and flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arabinonucleic acids: 2'-stereoisomeric modulators of siRNA activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Damha Research Group Focus [damha-group.mcgill.ca]
- 15. Unexpected origins of the enhanced pairing affinity of 2′-fluoro-modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Unique Gene-silencing and Structural Properties of 2′-F Modified siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: DAST Fluorination in Arabinose Synthesis
Current Status: Online 🟢 Operator: Senior Application Scientist (Nucleoside Chemistry Division) Ticket ID: DAST-ARA-OPT-001
Introduction: The "Yield Trap" in Carbohydrate Fluorination
Welcome to the technical support hub for DAST (Diethylaminosulfur trifluoride) fluorination. If you are accessing this guide, you are likely attempting to synthesize 2-deoxy-2-fluoro-arabinose derivatives (key precursors for drugs like Fludarabine or Clofarabine) and are encountering low yields, "black tar" decomposition, or stereochemical scrambling.
The Central Paradox: To synthesize a fluoro-arabinose core via nucleophilic substitution, you must typically start with a ribose precursor. The
-
Starting Material: Protected Ribose (C2-OH
-face/down) -
Product: Fluoro-Arabinose (C2-F
-face/up)
This guide prioritizes the suppression of the dominant side-reaction: Elimination to the glycal (alkene).
Part 1: The Mechanism & Failure Pathways
Understanding why the reaction fails is the first step to fixing it. In carbohydrate rings, the proton on C1 or C3 is often anti-periplanar to the activated leaving group at C2, making elimination (
Visualizing the Competition
The following diagram illustrates the divergence between the desired inversion (pathway to F-Arabinose) and the yield-killing elimination.
Figure 1: Mechanistic divergence in DAST fluorination of ribose to arabinose. The activated intermediate is the "fork in the road" where yield is determined.
Part 2: Critical Protocol Optimization
Based on field data and literature precedents (e.g., Verdine et al., Reichman et al.), the following parameters are non-negotiable for high yields (>70%).
The Pre-Reaction Checklist (Moisture Control)
DAST hydrolyzes instantly upon contact with water to form HF and thionyl fluoride. This not only destroys the reagent but generates uncontrolled acid that degrades protecting groups (e.g., cleavage of silyl ethers or acetals).
-
Solvent: Dichloromethane (DCM) must be distilled from CaH
or passed through activated alumina. Water content must be <50 ppm. -
Glassware: Oven-dried overnight. Flame-drying under vacuum is preferred immediately before use.
-
Reagent Quality: If your DAST is dark brown or fumes excessively upon opening, discard it . Fresh DAST is a yellow-orange liquid.
The "Golden" Protocol: Synthesis of F-Ara
Target: Conversion of 1,3,5-tri-O-benzoyl-
| Step | Action | Technical Rationale |
| 1 | Dissolution | Dissolve 1 eq. of protected ribose in anhydrous DCM (0.1 M concentration). Add 2-4 eq. of Pyridine (Optional but recommended). |
| 2 | Cryo-Addition | Cool solution to -78°C .[1] Add DAST (1.5 - 2.0 eq.) dropwise over 20 mins.[4][5] |
| 3 | Activation | Stir at -78°C for 30 mins, then allow to warm to Room Temperature (RT) . |
| 4 | The "Cook" | Stir at RT for 12–24 hours. Do NOT reflux unless absolutely necessary. |
| 5 | Quench | Pour mixture slowly into saturated aqueous NaHCO |
Part 3: Troubleshooting Guide (Q&A)
Scenario A: "I am getting mostly the glycal (elimination product)."
Diagnosis: The basicity of the environment or the temperature is too high relative to the nucleophilicity of the fluoride.
-
Fix 1 (Solvent Switch): Switch from pure DCM to a mixture of DCM/THF or DCM/Pyridine . Sometimes, a more polar solvent helps stabilize the transition state for substitution, though DCM is generally best for DAST.
-
Fix 2 (Protecting Groups): Bulky protecting groups at C3 (like TBDMS) can sterically hinder the approaching fluoride, forcing the reaction toward elimination. Switch C3/C5 protection to Benzoates (Bz) or Acetyls (Ac) . These electron-withdrawing groups also destabilize the carbocation character, discouraging
pathways that lead to rearrangements. -
Fix 3 (Reagent): Switch to Deoxo-Fluor® . It is more thermally stable and often less prone to elimination than DAST.
Scenario B: "The reaction mixture turned black/tarry."
Diagnosis: Uncontrolled exotherm or acid-catalyzed polymerization.
-
Cause: You likely added DAST too fast at too high a temperature, or your substrate is acid-sensitive.
-
Fix: Ensure addition is strictly at -78°C. If using silyl protecting groups (TBDMS), add 2.0 eq. of Pyridine or 2,6-Lutidine to the reaction mixture before adding DAST. This neutralizes the HF by-product.
Scenario C: "No reaction. Starting material recovered."
Diagnosis: The alcohol is sterically crowded, or the DAST is hydrolyzed.
-
Test: Take an aliquot and run a TLC. If the spot hasn't moved, the alcohol hasn't even activated.
-
Fix: Use fresh DAST. If the alcohol is tertiary or very hindered, DAST might fail. In such cases, TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) is a better source of "naked" fluoride, but it requires a triflate intermediate first (two-step process).
Part 4: Advanced Optimization Workflow
Use this decision tree to optimize your specific substrate.
Figure 2: Troubleshooting decision tree for optimizing DAST fluorination yields.
References
-
Synthesis of 2'-deoxy-2'-fluoro-nucleosides (F-Ara-T)
- Watts, J. K., et al. (2008). "2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies." Nucleic Acids Research.
- Note: Describes the successful conversion of 1,3,5-tri-O-benzoyl-ribose using DAST in DCM.
-
General DAST Mechanism & Carbohydrates
- Reichman, U., Watanabe, K. A., & Fox, J. J. (1975). "A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives.
- Note: Foundational work on fluorinating sugar rings and handling stereochemistry.
-
Safety & Flow Chemistry with DAST
-
Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). "The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor." Synlett.
- Note: Provides critical safety data regarding exotherms and continuous processing to avoid explosion hazards.
-
-
Alternative Reagents (Deoxo-Fluor)
- Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Optimizing glycosidic bond stability in 2'-fluoro-arabinose nucleosides
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist (Nucleic Acid Chemistry) Subject: Technical Guide: Optimizing Glycosidic Bond Stability in 2'-F-ANA Nucleosides
Executive Summary
You are likely turning to 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'-F-ANA) because standard DNA or RNA chemistries are failing you in acidic environments or biological media.
A common misconception in our field is that 2'-F-ANA requires "stabilization." It does not. In reality, 2'-F-ANA is the stabilizer. It is chemically superior to DNA and RNA regarding N-glycosidic bond integrity. If you are observing degradation, it is rarely intrinsic bond cleavage but rather issues with synthesis coupling efficiency , chimeric design flaws , or post-synthetic processing .
This guide dissects the stereoelectronic mechanisms that make 2'-F-ANA a "tank" in oligonucleotide chemistry and provides troubleshooting workflows to resolve synthesis artifacts often mistaken for degradation.
Part 1: The Mechanistic Basis of Stability
To optimize your experiments, you must understand why 2'-F-ANA survives conditions that destroy DNA.
The Fluorine Effect & The Oxocarbenium Ion
Acid-catalyzed hydrolysis (depurination) of DNA proceeds via the protonation of the nucleobase (specifically N7 of purines), followed by the cleavage of the glycosidic bond to form a sugar cation (oxocarbenium ion).
-
In DNA: The 2'-H offers no electronic protection. The bond breaks easily (t1/2 ~2 min at pH 1.2).
-
In 2'-F-ANA: The fluorine atom is highly electronegative.[1][2] It is positioned on the "top" (β) face of the sugar (Arabino configuration). This electron-withdrawing group destabilizes the formation of the positively charged oxocarbenium transition state, effectively "locking" the glycosidic bond [1].
The Pseudohydrogen Bond (The "Velcro" Effect)
Unlike 2'-F-RNA (where the fluorine points down), the arabino configuration of 2'-F-ANA places the fluorine in close proximity to the H8 of purine bases. This allows for a C–F···H–C pseudohydrogen bond , which restricts the rotation of the nucleobase and further stabilizes the glycosidic linkage against cleavage [2].
Visualizing the Stability Mechanism
Caption: Mechanistic comparison showing how 2'-F-ANA suppresses the transition states required for acid hydrolysis.
Part 2: Troubleshooting Synthesis & Processing
If you suspect "instability," you are likely dealing with synthesis artifacts . 2'-F-ANA monomers are bulkier and electronically different from DNA phosphoramidites.
Common Failure Modes
| Symptom | Probable Cause | The "Instability" Illusion | Corrective Action |
| Low Full-Length Yield | Insufficient Coupling Time | Users assume the chain degraded; actually, it never grew. | Increase coupling time to 6–10 minutes (vs 2 min for DNA) [3]. |
| n-1 / n-x Peaks | Steric Hindrance | 2'-F (top face) creates steric bulk during coupling. | Use 0.1 M ETT (5-Ethylthio-1H-tetrazole) as activator instead of standard tetrazole. |
| Base Modification | Aggressive Deprotection | Not glycosidic cleavage, but exocyclic amine damage. | Use standard NH₄OH, but avoid extremely high temps (>55°C) if using sensitive dyes. |
| Purine Loss | TCA Exposure (Chimera) | If 2'-F-ANA is mixed with DNA, the DNA segments are the weak link. | In chimeras, place 2'-F-ANA at the 5'-end or use shorter detritylation cycles. |
Troubleshooting Workflow
Caption: Diagnostic workflow for differentiating synthesis failures from genuine degradation.
Part 3: Comparative Stability Data
The following data illustrates why 2'-F-ANA is the superior choice for acidic stability.
Table 1: Hydrolytic Stability at pH 1.2 (Simulated Gastric Fluid) Source: Adapted from Watts & Damha [1]
| Nucleic Acid Type | Half-Life ( | Relative Stability |
| DNA | ~ 2 minutes | 1x (Baseline) |
| RNA | ~ 3 hours | 90x |
| 2'-F-RNA | ~ 24 hours | 720x |
| 2'-F-ANA | > 48 hours (No cleavage detected) | > 1,400x |
Key Insight: If you are developing oral therapeutics or reagents that must survive endosomal acidification, 2'-F-ANA is effectively "acid-proof" compared to native scaffolds.
Part 4: Experimental Protocols
Protocol A: The Acid Challenge Assay
Use this to validate the integrity of your 2'-F-ANA constructs against a DNA control.
Materials:
-
1 M HCl
-
HPLC or PAGE system
-
Oligonucleotide samples (DNA control and 2'-F-ANA test)
Procedure:
-
Preparation: Dissolve 1.0 OD of oligonucleotide in 100 µL of water.
-
Acidification: Add 100 µL of 2 M HCl (Final concentration: 1 M HCl, pH ~0).
-
Incubation: Incubate at 37°C.
-
DNA Control: Take aliquots at 0, 5, 15, and 30 minutes.
-
2'-F-ANA: Take aliquots at 0, 1 hour, 24 hours, and 48 hours.
-
-
Quenching: Neutralize aliquots immediately with 1 M NaOH or Tris buffer (pH 8.5).
-
Analysis: Analyze via Anion Exchange HPLC (Dionex DNA Pac PA200) or 20% denaturing PAGE.
-
Success Criteria: DNA should show >50% degradation by 15 mins. 2'-F-ANA should show >95% full-length product at 24 hours.
-
Protocol B: Optimized Solid-Phase Synthesis Cycle
Standard DNA cycles will result in deletions. Use these parameters.
-
Detritylation: 3% Trichloroacetic acid (TCA) in DCM.
-
Note: 2'-F-ANA is stable to TCA, so standard times are safe.
-
-
Coupling:
-
Monomer Conc: 0.1 M in Acetonitrile.
-
Activator: 0.1 M 5-Ethylthio-1H-tetrazole (ETT).
-
Time: 600 seconds (10 mins) . Do not shorten this.
-
-
Capping: Standard Acetic Anhydride/N-Methylimidazole.
-
Oxidation: 0.02 M Iodine in THF/Pyridine/Water.
-
Sulfurization (if PS backbone): 2'-F-ANA is compatible with standard sulfurizing reagents (e.g., DDTT).
-
Part 5: Frequently Asked Questions (FAQ)
Q: I see a lower Tm (melting temperature) when I use 2'-F-ANA. Is the bond unstable? A: No. Tm reflects duplex stability, not glycosidic bond stability. 2'-F-ANA generally increases Tm (~1.2°C per modification) when paired with RNA.[1][2] If your Tm is low, check your sequence design. 2'-F-ANA prefers an O4'-endo pucker (East), which mimics B-form DNA but pairs avidly with RNA.[1][2]
Q: Can I use 2'-F-ANA in the "gap" of a Gapmer? A: No. 2'-F-ANA recruits RNase H, but the cleavage pattern is different from DNA. While it can elicit RNase H activity [4], it is often used as the "wings" (flanks) to protect a central DNA gap from nucleases. Using it in the gap requires careful validation of the specific RNase H isoform you are targeting.
Q: My mass spec shows a peak at M-18. Is this degradation? A: Likely not. This is usually dehydration, common in mass spectrometry of nucleic acids, or a synthesis artifact. True glycosidic cleavage (depurination) results in a mass loss of the nucleobase (e.g., -135 Da for Adenine).
References
-
Watts, J. K., & Damha, M. J. (2008).[3] 2'F-Arabinonucleic acids (2'F-ANA)—History, properties, and new frontiers. Canadian Journal of Chemistry, 86(7), 641-656.[3] Link[3]
-
Watts, J. K., et al. (2010).[3][4] Differential stability of 2'F-ANA•RNA and ANA[1][2][4][5][6][7][8][9][10][11][12]•RNA hybrid duplexes: roles of structure, pseudohydrogen bonding, hydration, ion uptake and flexibility.[3][4][5] Nucleic Acids Research, 38(7), 2498–2511.[3] Link
-
Glen Research. (2010). 2'-F-Arabinonucleic Acid (2'-F-ANA).[1][2][3][4][5][6][7][8][9][10][12][13] Glen Report, 22.21. Link
-
Lok, C. N., et al. (2002). Potent gene-specific inhibitory properties of mixed-backbone antisense oligonucleotides comprised of 2'-deoxy-2'-fluoro-D-arabinose and 2'-deoxyribose nucleotides.[9] Biochemistry, 41(10), 3457-3467. Link
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Differential stability of 2'F-ANA*RNA and ANA*RNA hybrid duplexes: roles of structure, pseudohydrogen bonding, hydration, ion uptake and flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the hydrolytic stability of 2'-fluoroarabinonucleic acid (2'F-ANA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Damha Research Group Focus [damha-group.mcgill.ca]
- 12. Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA) | Publicación [silice.csic.es]
- 13. Studies on the hydrolytic stability of 2′-fluoroarabinonucleic acid (2′F-ANA) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Solving low coupling efficiency of 2-deoxy-2-fluoro-arabinose phosphoramidites
Status: Operational Topic: Optimization of Coupling Efficiency for 2'F-ANA Phosphoramidites Audience: Oligonucleotide Chemists & Drug Development Scientists[1]
Introduction: The F-ANA Paradox
2'-Deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA) is a high-value modification in therapeutic development.[1][2] Unlike 2'F-RNA, which locks sugars into an RNA-like C3'-endo conformation, 2'F-ANA adopts a DNA-like O4'-endo (East) pucker.[1][2][3] This unique structure allows F-ANA/RNA hybrids to recruit RNase H, making them potent gene-silencing agents.[1]
However, the very feature that grants this biological activity—the stereochemistry of the fluorine atom—creates a significant synthetic bottleneck. This guide addresses the root causes of low coupling efficiency and provides a validated protocol to resolve them.
Module 1: Root Cause Analysis (The "Why")
To solve low coupling, one must understand the molecular geometry. In standard DNA/RNA synthesis, the nucleophile is the 5'-hydroxyl of the support-bound chain.
The Steric Barrier (Top-Face Clash)
In 2'F-ANA, the fluorine atom is in the arabino (β) configuration ("up" or "top face"), putting it cis to the nucleobase and the 5'-hydroxyl.
-
Contrast: In 2'F-RNA, the fluorine is in the ribo (α) configuration ("down"), pointing away from the incoming amidite.
-
Impact: The "up" fluorine in F-ANA creates significant steric bulk near the reaction center, physically hindering the approach of the bulky phosphoramidite-activator complex.
The Electronic Deactivation
Fluorine is the most electronegative element. Its proximity to the 3'-phosphorus (in the monomer) and the 5'-hydroxyl (on the growing chain) exerts a strong electron-withdrawing inductive effect.
-
Impact: This reduces the nucleophilicity of the 5'-OH and destabilizes the transition state of the coupling reaction, requiring higher activation energy (longer time/stronger activator).
Visualization: The Kinetic Barrier
Figure 1: Comparison of kinetic barriers between standard DNA and 2'F-ANA synthesis due to steric and electronic factors.
Module 2: Optimization Protocol
The following parameters are non-negotiable for achieving >98% stepwise coupling efficiency with 2'F-ANA.
Comparative Parameters Table
| Parameter | Standard DNA | 2'F-ANA Optimization | Rationale |
| Concentration | 0.1 M | 0.10 M – 0.15 M | Higher concentration drives second-order kinetics to overcome steric hindrance.[1] |
| Activator | Tetrazole or BTT | ETT (0.25 M) | 5-Ethylthio-1H-tetrazole (ETT) is more acidic than tetrazole, accelerating the activation of the sterically hindered amidite [1].[1] |
| Coupling Time | 15 – 30 sec | 3.0 – 6.0 min | Extended contact time is required to allow the slower reaction to reach completion [2]. |
| Water Tolerance | < 50 ppm | < 20 ppm | Fluorinated amidites are expensive; hydrolysis competes with the slow coupling rate. Use molecular sieves (3Å). |
| Capping | Standard | Aggressive | Ensure unreacted 5'-OH groups are capped to prevent n-1 deletions, which are harder to purify.[1] |
Step-by-Step Synthesis Workflow
-
Reagent Preparation:
-
Dissolve 2'F-ANA phosphoramidites in anhydrous acetonitrile (ACN) to 0.15 M .
-
Critical: Add activated 3Å molecular sieves to the solution and let stand for 4 hours before connecting to the synthesizer to ensure water is <20 ppm.
-
-
System Configuration:
-
The Coupling Cycle:
-
Deblock: Standard TCA or DCA (no change needed).
-
Coupling: Program a 2 x 3 minute double coupling or a single 6-minute wait step.
-
Tip: Double coupling (fresh amidite/activator introduced halfway) is superior for sequences >20 mer.
-
-
Oxidation: Standard Iodine/Water/Pyridine (0.02 M I2).
-
Capping: Standard Ac2O/N-Methylimidazole.[1]
-
Module 3: Troubleshooting & FAQs
Diagnostic Decision Tree
Use this logic flow when encountering low yields or failure sequences.
Figure 2: Systematic troubleshooting workflow for 2'F-ANA synthesis failures.
Frequently Asked Questions
Q1: I see significant n-1 deletion sequences in my mass spec. What is the cause?
-
A: This indicates incomplete coupling.[1][4] The steric hindrance of the 2'-F atom prevented the incoming base from reacting fully before the cycle moved to oxidation/capping.
-
Fix: Increase coupling time to 6 minutes or switch to a "Double Coupling" protocol (2 x 3 mins). Ensure your phosphoramidite concentration is at least 0.1 M [3].[1]
Q2: Can I use standard Ammonium Hydroxide for deprotection?
-
A: Yes. Unlike 2'F-RNA (which can be sensitive to harsh basic conditions if not handled carefully), 2'F-ANA is highly stable.[1]
-
Protocol: Concentrated NH4OH at 55°C for 16 hours is standard. For faster results, AMA (1:1 NH4OH/Methylamine) at 65°C for 20 minutes is also compatible [4].
Q3: Why is my yield lower than standard DNA even after increasing time?
-
A: Check your solid support.[1][5] If you are synthesizing a "Gapmer" (DNA core with F-ANA wings), the transition from DNA to F-ANA is usually efficient.[1][2] However, if the 3'-end is F-ANA, steric crowding on the CPG surface can be an issue.[1]
-
Fix: Use a lower loading support (<40 µmol/g) or a Universal Support to provide more spatial freedom for the first coupling.
Q4: How does 2'F-ANA compare to 2'F-RNA regarding RNase H activity?
-
A: This is a critical biological distinction.[1] 2'F-RNA adopts a C3'-endo (North) pucker and does not support RNase H activity.[1] 2'F-ANA adopts an O4'-endo (East) pucker, which mimics B-DNA, maintaining RNase H recruitment.[1][3] This makes F-ANA ideal for gapmer antisense designs [5].[1]
References
-
Glen Research. (2009).[1] 2'-F-Arabinonucleic Acid (2'-F-ANA) - Oligonucleotide Synthesis and Deprotection. Glen Report 22.21. Link
-
Watts, J. K., & Damha, M. J. (2008).[3] 2'-Fluoroarabinonucleic acids (2'F-ANA): History, properties, and new frontiers. Canadian Journal of Chemistry, 86(7), 641-656. Link
-
Elzagheid, M. I., et al. (2002).[6][7] Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides. Current Protocols in Nucleic Acid Chemistry. Link
-
Biosearch Technologies. (2021).[1] Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. Link
-
Wilds, C. J., & Damha, M. J. (2000). 2'-Deoxy-2'-fluoro-beta-D-arabinonucleosides and oligonucleotides (2'F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 28(18), 3625–3635. Link
Sources
- 1. maravai.com [maravai.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of protected 2'-deoxy-2'-fluoro-beta-D-arabinonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluorination of Arabinofuranose Derivatives
Topic: Minimizing Side Reactions in the Synthesis of 2'-Deoxy-2'-Fluoro-Arabinofuranose
Audience: Medicinal Chemists & Process Development Scientists
Critical Mechanism Analysis: The Competitive Landscape
To minimize side reactions, you must first understand the microscopic competition occurring in your flask. The synthesis of 2'-deoxy-2'-fluoro-arabinofuranose (the core scaffold for drugs like Clofarabine and 2'F-ANA) typically proceeds via nucleophilic fluorination of a ribofuranose precursor (e.g., 1,3,5-tri-O-benzoyl-
This reaction relies on an
Reaction Pathway Visualization
The diagram below maps the kinetic competition between the desired inversion and the undesired elimination.
Figure 1: Kinetic competition during the fluorination of ribofuranose. Path 1 is the desired route. Path 2 (Elimination) is the primary failure mode with basic reagents. Path 3 occurs if participating groups (NGP) are present at C3.
Reagent Selection Matrix
The choice of reagent is the single most significant variable in suppressing elimination. While DAST is the historical standard, it is thermally unstable and its decomposition byproducts are basic, promoting elimination.
| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor | XtalFluor-E (Recommended) |
| Physical State | Liquid (Fuming) | Liquid | Crystalline Solid |
| Thermal Stability | Low (Explosion risk >50°C) | Moderate | High (Stable >100°C) |
| Mechanism | Releases HF + Basic Amine | Releases HF + Basic Amine | No free HF generation |
| Elimination Risk | High (Due to amine basicity) | Moderate | Low (Non-basic nature) |
| Promoter Required? | No | No | Yes (DBU or |
| Primary Use Case | Small scale, low cost | Scale-up (safer than DAST) | High-fidelity synthesis |
Expert Insight: For critical applications where yield and purity are paramount, switch to XtalFluor-E . It requires an exogenous fluoride source (like
Optimized Protocol: Minimizing Elimination
This protocol uses XtalFluor-E to minimize the formation of the vinyl ether side product. If you must use DAST, see the modifications note below.
Target: Synthesis of 2'-deoxy-2'-fluoro-1,3,5-tri-O-benzoyl-
Step-by-Step Methodology
-
Preparation (Moisture Control):
-
Flame-dry a 2-neck round bottom flask under Argon.
-
Crucial: The ribose starting material must be azeotropically dried with toluene (
) prior to use. Water reacts with fluorinating agents to form HF, which degrades the sugar.
-
-
Activation:
-
Dissolve the ribose precursor (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Add XtalFluor-E (1.5 equiv) at room temperature.
-
Note: Unlike DAST, XtalFluor-E does not react immediately. It forms an intermediate only upon promoter addition.
-
-
Fluorination (The Critical Step):
-
Cool the mixture to -78°C .
-
Add
(2.0 equiv) dropwise. -
Why? The complexed HF provides the fluoride source without the high basicity of free amines found in DAST, significantly suppressing the E2 elimination pathway.
-
-
Reaction Progression:
-
Allow the reaction to warm slowly to room temperature over 12 hours.
-
Monitor by TLC (Silica, 4:1 Hexane/EtOAc). Look for the disappearance of the polar starting material and the appearance of the slightly less polar fluoride.
-
-
Quench & Workup:
-
Quench with saturated aqueous
(vigorous bubbling will occur). -
Extract with DCM (
). Wash combined organics with 0.1 M HCl (to remove amines) followed by brine. -
Dry over
and concentrate.
-
DAST Modification (If XtalFluor is unavailable):
-
Perform the addition at -78°C strictly.
-
Use anhydrous THF instead of DCM; THF can coordinate with the sulfur species, potentially reducing the basicity of the eliminated amine.
-
Do not exceed 0°C during the warm-up if elimination is observed.
Troubleshooting Guide (Q&A)
Q1: I am seeing a significant amount of "glycal" (olefin) formation. How do I stop this?
-
Cause: The reaction environment is too basic. DAST releases diethylamine upon reaction, which acts as a base to abstract the proton at C1 or C3.
-
Solution:
-
Switch to XtalFluor-E with
(as per the protocol above). -
If using DAST, add Pyridine (1.0 equiv) to buffer the reaction, though this is less effective than switching reagents.
-
Lower the temperature.[3] Elimination has a higher activation energy than substitution; keeping the reaction at -20°C (rather than RT) favors substitution [3].
-
Q2: My product has the ribo configuration (retention) instead of arabino (inversion).
-
Cause: Neighboring Group Participation (NGP). If you have a benzoyl (Bz) group at C3, the carbonyl oxygen can attack the activated C2 center from the top face (retention), forming an acyloxonium ion intermediate. The fluoride then attacks C1 or opens the ring, leading to retention or rearrangement.
-
Solution:
-
Change the protecting group at C3 to a non-participating group like Benzyl (Bn) or Methyl (Me).
-
However, if Benzoyl is required for downstream crystallization, ensure your fluorinating agent is in excess and the temperature is kept low to favor the kinetic
attack over the intramolecular NGP [4].
-
Q3: The reaction turns black and yields are low.
-
Cause: Thermal decomposition of the reagent or "runaway" acid-catalyzed degradation of the sugar.
-
Solution:
-
Ensure the reaction never exceeds RT.
-
Check your solvent dryness. Water generates HF, which cleaves protecting groups (especially silyl ethers or acetals) and degrades the furanose ring.
-
Add solid
directly to the reaction mixture (heterogeneous buffer) to scavenge excess acid in situ.
-
Q4: Can I use this method for 2'-F-RNA (Ribose product) synthesis?
-
Clarification: If you want the ribo-fluoride (2'-F-RNA), you must start with an arabino precursor. The reaction inverts the stereocenter.[4][5] Fluorinating a ribose precursor gives you the arabino product (2'F-ANA).
FAQs: Expert Considerations
Q: Is it safe to scale up DAST reactions? A: Generally, no . DAST can decompose explosively above 50°C. For process scale (>100g), Deoxo-Fluor is safer, but XtalFluor-E or Fluolead are the modern standards for safety and selectivity [5].
Q: Why do we use 1,3,5-tri-O-benzoyl protection specifically? A: Benzoyl groups serve two purposes:
-
Crystallinity: They make the intermediates solid and easy to purify without chromatography.
-
Electronic Deactivation: They are electron-withdrawing, which destabilizes the oxocarbenium ion character of the transition state, slightly disfavoring the elimination pathway compared to electron-donating groups like Benzyl [6].
Q: How do I remove the benzoyl groups after fluorination? A: Treat the purified 2'-F-arabino intermediate with NaOMe/MeOH (Zemplén conditions) or Methanolic Ammonia . This will yield the free sugar or nucleoside ready for phosphoramidite synthesis.
References
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[6] Journal of Organic Chemistry.
-
Beaulieu, F., et al. (2009). "XtalFluor-E and XtalFluor-M: Safer and More Selective Deoxofluorination Reagents."[6] Organic Letters.
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur fluorides." Journal of Organic Chemistry.
-
Pankiewicz, K. W. (2000). "Fluorinated Nucleosides."[7][8] Carbohydrate Research.
-
Umemoto, T., et al. (2010). "Deoxofluorination of Alcohols with 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride (Fluolead)." Journal of the American Chemical Society.[4][5]
-
Watts, J. K., et al. (2008). "2'-Fluoroarabinonucleic acid (2'F-ANA): History, properties, and new frontiers." Canadian Journal of Chemistry.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. TMSOTf assisted synthesis of 2’-deoxy-2’-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC) | PLOS One [journals.plos.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. osti.gov [osti.gov]
- 5. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling [organic-chemistry.org]
- 6. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Duplex recognition by oligonucleotides containing 2'-deoxy-2'-fluoro-D-arabinose and 2'-deoxy-2'-fluoro-D-ribose. Intermolecular 2'-OH-phosphate contacts versus sugar puckering in the stabilization of triple-helical complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenges of 2'-Fluoro-Arabinose (2'-F-ANA) Oligonucleotide Synthesis: A Technical Support Guide
Welcome to the technical support center for 2'-fluoro-arabinose (2'-F-ANA) oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique and powerful nucleic acid analog. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome the specific challenges associated with the steric hindrance of the 2'-fluoroarabinose sugar moiety.
The 2'-fluoro substituent in the ara (up) position creates a sterically demanding environment for the incoming phosphoramidite monomer during solid-phase synthesis. This can lead to lower coupling efficiencies, sequence deletions, and other synthesis-related impurities if not properly addressed. This guide provides field-proven insights and scientifically grounded protocols to help you achieve high-yield, high-purity synthesis of your 2'-F-ANA oligonucleotides.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions researchers encounter when working with 2'-F-ANA.
Q1: What is the underlying cause of steric hindrance in 2'-F-ANA oligonucleotide synthesis?
The steric hindrance in 2'-F-ANA synthesis arises from the C2' epimeric configuration of the sugar, where the 2'-fluoro group is in the ara or "up" position, on the same face as the nucleobase. This is in contrast to the ribo configuration where the 2'-substituent is in the "down" position.[1][2] This "up" configuration of the electronegative fluorine atom can lead to steric clashes with the incoming phosphoramidite, hindering the approach of the activated monomer to the 5'-hydroxyl of the growing oligonucleotide chain.
Q2: How does the steric hindrance of 2'-F-ANA monomers impact the synthesis process?
The primary impact is a reduction in coupling efficiency compared to standard DNA or even 2'-O-methyl RNA monomers. This can result in:
-
Lower overall yield of the full-length oligonucleotide.
-
Increased frequency of deletion mutations (n-1, n-2, etc.), where one or more bases are missing from the sequence.
-
The need for longer coupling times to drive the reaction to completion.[1][3]
Q3: What are the key considerations when choosing a coupling activator for 2'-F-ANA synthesis?
Due to the sterically hindered nature of 2'-F-ANA phosphoramidites, the choice of activator is critical. While standard activators like 1H-tetrazole can be used, more potent activators are generally recommended to achieve high coupling efficiencies. The ideal activator for 2'-F-ANA synthesis should have a balance of acidity to effectively protonate the phosphoramidite and nucleophilicity to facilitate the coupling reaction.[4]
Commonly used activators for sterically demanding monomers include:
-
5-Ethylthio-1H-tetrazole (ETT)
-
5-Benzylthio-1H-tetrazole (BTT)
-
4,5-Dicyanoimidazole (DCI) [5]
For routine and small-scale synthesis, ETT and BTT are often recommended. For larger-scale synthesis, DCI is a good choice due to its lower acidity, which reduces the risk of premature detritylation of the monomer.[6]
Q4: Are there specific recommendations for base-protecting groups for 2'-F-ANA phosphoramidites?
While standard base-protecting groups (e.g., Bz for A and C, Ac for C, iBu for G) are commonly used, the choice can influence synthesis efficiency and deprotection conditions. For sensitive sequences or when using milder deprotection strategies, using more labile protecting groups like phenoxyacetyl (Pac) for A, acetyl (Ac) for C, and dimethylformamidine (dmf) for G can be advantageous.
Q5: What are the standard deprotection conditions for 2'-F-ANA oligonucleotides?
2'-F-ANA oligonucleotides are generally stable under standard deprotection conditions. The presence of the 2'-fluoro group imparts significant stability to the glycosidic bond against acid-catalyzed depurination and the phosphodiester backbone against base-catalyzed hydrolysis.[3][7] Standard deprotection is typically carried out using concentrated ammonium hydroxide at elevated temperatures (e.g., 55°C for 8-16 hours).[3][8]
Troubleshooting Guides
This section provides a problem-and-solution framework for common issues encountered during 2'-F-ANA oligonucleotide synthesis.
Problem 1: Low Coupling Efficiency and/or Low Yield of Full-Length Product
Symptoms:
-
Low trityl yields during synthesis monitoring.
-
Low overall yield of the final oligonucleotide.
-
Analysis of the crude product by HPLC or PAGE shows a high proportion of shorter sequences (n-1, n-2).
Potential Causes and Solutions:
-
Inadequate Activator: The activator may not be potent enough to efficiently activate the sterically hindered 2'-F-ANA phosphoramidite.
-
Insufficient Coupling Time: The standard coupling time for DNA monomers (e.g., 1-2 minutes) is often insufficient for 2'-F-ANA monomers.
-
Suboptimal Reagent Concentration: The concentration of the phosphoramidite or activator may be too low.
-
Solution: Ensure that the 2'-F-ANA phosphoramidites are used at an appropriate concentration, typically 0.1 M to 0.15 M in acetonitrile.[9] Verify the concentration and freshness of the activator solution.
-
-
Moisture Contamination: Water in the reagents or solvent can hydrolyze the activated phosphoramidite, leading to failed couplings.
-
Solution: Use anhydrous acetonitrile and ensure all reagents are fresh and dry. Store phosphoramidites and activators under an inert atmosphere.[10]
-
Troubleshooting Workflow for Low Coupling Efficiency
Caption: Troubleshooting workflow for low coupling efficiency.
Problem 2: Presence of n+1 Species in the Final Product
Symptoms:
-
Mass spectrometry analysis shows a significant peak corresponding to the mass of the desired oligonucleotide plus one nucleotide.
-
HPLC or PAGE analysis shows a post-peak shoulder or a distinct peak eluting after the main product.
Potential Causes and Solutions:
-
Premature Detritylation: A highly acidic activator can cause premature removal of the 5'-DMT protecting group from the phosphoramidite monomer in solution. This leads to the formation of a dimer phosphoramidite, which, upon coupling, results in an n+1 insertion.
-
Solution: If using a highly acidic activator like BTT, ensure that the monomer and activator solutions are not mixed for extended periods before delivery to the synthesis column. For larger-scale synthesis where longer exposure times are common, consider switching to a less acidic activator like DCI.[6]
-
-
Inefficient Capping: If the capping step is not efficient, a small percentage of unreacted 5'-hydroxyl groups may remain. In the subsequent cycle, if there is any carryover of the activated monomer, it could lead to a delayed coupling and the formation of an n+1 species.
-
Solution: Ensure that the capping reagents are fresh and effective. Consider a double capping step, especially for long sequences or sequences with difficult couplings.
-
Problem 3: Difficulty in Purifying the Final Oligonucleotide
Symptoms:
-
Poor resolution between the full-length product and failure sequences (n-1) during HPLC or cartridge purification.
-
Low recovery of the purified oligonucleotide.
Potential Causes and Solutions:
-
"Trityl-On" Purification Issues: For reverse-phase purification, the lipophilic 5'-DMT group is often left on to aid in the separation of the full-length product from truncated sequences that lack the DMT group. However, if capping is inefficient, a significant amount of n-1 sequences may also retain the DMT group, leading to co-elution with the desired product.
-
Solution: Optimize the capping step as described above. For purification, use a gradient that provides good separation between the DMT-on product and any DMT-on failure sequences.[11]
-
-
Secondary Structures: 2'-F-ANA oligonucleotides, particularly those with high GC content, can form stable secondary structures that can interfere with purification.
-
Solution: For ion-exchange HPLC, purification at an elevated pH (around 12) can disrupt hydrogen bonding and resolve secondary structures. For reverse-phase HPLC, purification at a higher temperature (e.g., 55-65°C) can also help to denature secondary structures.[12]
-
-
Inappropriate Purification Method: The chosen purification method may not be suitable for the length and purity requirements of the oligonucleotide.
Data Summary Tables
Table 1: Properties of Common Activators for Sterically Hindered Monomers
| Activator | pKa | Common Concentration | Key Characteristics | Recommended Use for 2'-F-ANA |
| 1H-Tetrazole | 4.8 | 0.45 M | Standard activator, less effective for sterically hindered monomers. | Not generally recommended for high-efficiency synthesis. |
| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | 0.25 M - 0.75 M | More acidic than tetrazole, good for general-purpose synthesis of modified oligonucleotides.[15] | Recommended for small to medium-scale synthesis. |
| 5-Benzylthio-1H-tetrazole (BTT) | 4.08 | 0.25 M - 0.33 M | More acidic than ETT, often used for RNA synthesis.[15] | Recommended for small to medium-scale synthesis, be mindful of potential for premature detritylation. |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.25 M - 1.2 M | Less acidic but more nucleophilic than tetrazole derivatives, reduces risk of premature detritylation.[4][15] | Recommended for large-scale synthesis and for sequences prone to n+1 additions. |
Table 2: Recommended Synthesis Cycle Parameters for 2'-F-ANA Oligonucleotides
| Synthesis Step | Reagent/Parameter | Recommended Value/Time | Rationale |
| Coupling | Activator | ETT, BTT, or DCI | To overcome steric hindrance.[6] |
| Coupling Time | 6 - 15 minutes | To ensure complete reaction of the sterically hindered monomer.[3] | |
| Phosphoramidite Conc. | 0.1 - 0.15 M | To maintain a sufficient excess of the monomer.[9] | |
| Capping | Capping Reagents | Standard (e.g., Acetic Anhydride/N-Methylimidazole) | To block unreacted 5'-hydroxyl groups and prevent the formation of deletion sequences. |
| Capping Time | Standard (e.g., 30 seconds) | Sufficient for most applications. Consider double capping for long sequences. | |
| Oxidation | Oxidizer | Standard (e.g., Iodine/Water/Pyridine) | To convert the phosphite triester to a stable phosphate triester. |
| Oxidation Time | Standard (e.g., 30 seconds) | Sufficient for complete oxidation. | |
| Deblocking | Detritylation Agent | Standard (e.g., 3% Trichloroacetic Acid in Dichloromethane) | To remove the 5'-DMT protecting group for the next coupling cycle. |
| Deblocking Time | Standard (e.g., 1-2 minutes) | Sufficient for complete detritylation. |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of 2'-F-ANA Oligonucleotides
This protocol provides a general guideline for setting up an automated DNA/RNA synthesizer for 2'-F-ANA oligonucleotide synthesis.
Materials:
-
2'-F-ANA phosphoramidites (A, C, G, T/U) dissolved in anhydrous acetonitrile (0.1 - 0.15 M).
-
Activator solution (e.g., 0.25 M ETT in anhydrous acetonitrile).
-
Standard capping, oxidation, and deblocking reagents for oligonucleotide synthesis.
-
Appropriate solid support (e.g., CPG) functionalized with the desired 3'-terminal nucleoside.
-
Anhydrous acetonitrile for washing steps.
Procedure:
-
Synthesizer Setup:
-
Install the reagent bottles containing the 2'-F-ANA phosphoramidites, activator, and other synthesis reagents onto the synthesizer.
-
Prime all reagent lines to ensure they are free of air bubbles and filled with fresh reagents.
-
Install the synthesis column containing the solid support.
-
-
Synthesis Cycle Programming:
-
Program the synthesis cycle with the desired oligonucleotide sequence.
-
Crucially, modify the coupling step for the 2'-F-ANA monomers:
-
Set the coupling time to a minimum of 6 minutes . For sequences with multiple contiguous 2'-F-ANA residues or known difficult couplings, extend this time to 10-15 minutes .
-
-
Keep all other synthesis steps (deblocking, capping, oxidation, and washing) at their standard durations.
-
-
Initiate Synthesis:
-
Start the synthesis run.
-
Monitor the trityl cation release after each deblocking step to assess the coupling efficiency of each cycle. A significant drop in trityl intensity after the addition of a 2'-F-ANA monomer may indicate a coupling issue.
-
-
Post-Synthesis Processing:
-
Once the synthesis is complete, dry the solid support with a stream of argon or nitrogen.
-
The oligonucleotide is now ready for cleavage and deprotection.
-
Protocol 2: Cleavage and Deprotection of 2'-F-ANA Oligonucleotides
This protocol describes a standard method for cleaving the oligonucleotide from the solid support and removing the protecting groups.
Materials:
-
Solid support with the synthesized 2'-F-ANA oligonucleotide.
-
Concentrated ammonium hydroxide (28-30%).
-
Screw-cap vial with a Teflon-lined cap.
-
Heating block or oven.
Procedure:
-
Cleavage and Deprotection:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial (typically 1-2 mL for a 1 µmol synthesis).
-
Tightly seal the vial and place it in a heating block or oven set to 55°C .
-
Heat for 8-16 hours .
-
-
Recovery of the Oligonucleotide:
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the ammonium hydroxide solution containing the cleaved and deprotected oligonucleotide to a new microcentrifuge tube.
-
Wash the solid support with 0.5 mL of water and add this to the same tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
-
Resuspension:
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer or sterile water for quantification and purification.
-
Visualizations
Phosphoramidite Coupling Cycle for 2'-F-ANA Synthesis
Caption: The four-step phosphoramidite cycle optimized for 2'-F-ANA synthesis.
References
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]
-
Glen Research. (n.d.). Glen Report 22.21 - 2'-F-Arabinonucleic Acid (2'-F-ANA). [Link]
-
Glen Research. (n.d.). Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. [Link]
-
Glen Research. (n.d.). f-ARABINONUcLEIc AcID (2'-f-ANA). [Link]
-
Cambio. (2010, December 2). f-ARABINONUcLEIc AcID (2'-f-ANA). [Link]
-
An Efficient Method for the Incorporation of Molecular Probes at Multiple/Specific sites in RNA: Levulinyl Protection for 2 - Technology Networks. (n.d.). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Search for Superior Activators: Comparing DCI with Tetrazole in Oligonucleotide Synthesis. [Link]
-
Glen Research. (n.d.). Glen Report 16.23: Activators, Columns and Plates. [Link]
-
Mass Spectrometry Research Facility. (n.d.). RP-HPLC Purification of Oligonucleotides. [Link]
-
Martin, P., et al. (2012). 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity. Nucleic Acids Research, 40(18), 9239–9249. [Link]
-
Wu, X., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8501. [Link]
-
Damha, M. J., et al. (2000). 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 28(18), 3625–3635. [Link]
- WO2017194498A1 - Enhanced coupling of stereodefined oxazaphospholidine phosphoramidite monomers to nucleoside or oligonucleotide - Google P
-
Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. [Link]
-
Li, Y., et al. (2021). Oligonucleotide synthesis under mild deprotection conditions. Communications Chemistry, 4(1), 1-8. [Link]
-
F-Arabinonucleic Acid (2'-F-ANA) Phosphoramidites - Glen Research. (n.d.). [Link]
-
Bio-Synthesis Inc. (n.d.). F-arabinonucleic acid (2'-F-ANA) Oligonucleotides. [Link]
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. academic.oup.com [academic.oup.com]
- 8. 2′-Fluoro-4′-thioarabino-modified oligonucleotides: conformational switches linked to siRNA activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. atdbio.com [atdbio.com]
- 13. uni-onward.com.tw [uni-onward.com.tw]
- 14. 2'-F-arabinonucleic acid (2'-F-ANA) Oligonucleotides [biosyn.com]
- 15. glenresearch.com [glenresearch.com]
Validation & Comparative
2'F-ANA vs. LNA: Binding Affinity & Functional Utility Guide
Executive Summary: The Affinity vs. Activity Paradox
In oligonucleotide therapeutic design, high binding affinity is often prioritized to enhance potency. However, this guide posits that affinity must not be decoupled from structural conformation .
While Locked Nucleic Acid (LNA) offers the highest binding affinity per modification (
In contrast, 2'-Deoxy-2'-fluoro-arabinonucleic acid (2'F-ANA) provides a moderate affinity boost (
Verdict: Choose LNA for steric blocking and maximum target engagement. Choose 2'F-ANA for RNase H-dependent gene silencing where nuclease stability and catalytic turnover are required.
Part 1: Structural & Mechanistic Basis
The distinct performance profiles of LNA and 2'F-ANA stem directly from their sugar puckering dynamics.
LNA: The Rigid "Lock"
LNA contains a methylene bridge connecting the 2'-oxygen and 4'-carbon.[3][4] This physical constraint locks the ribose ring into the C3'-endo (North) conformation.[5][6][7]
-
Effect: Pre-organizes the oligonucleotide into an A-type helix structure.[6]
-
Thermodynamics: drastically reduces the entropic penalty of binding to RNA, leading to extreme thermal stability.
2'F-ANA: The "East" Mimic
2'F-ANA is an arabinose derivative where the 2'-OH is replaced by fluorine in the "up" (beta) configuration.[1]
-
Effect: The electronegative fluorine and the arabinose stereochemistry drive the sugar to adopt an O4'-endo (East) pucker.[6][7]
-
Thermodynamics: This pucker is intermediate between the B-form (DNA, South) and A-form (RNA, North). Crucially, this allows the 2'F-ANA:RNA duplex to mimic the minor groove width and trajectory of a native DNA:RNA hybrid, the specific substrate recognized by RNase H1.
Table 1: Physicochemical Comparison
| Feature | LNA (Locked Nucleic Acid) | 2'F-ANA (2'-Fluoro-Arabino) |
| Sugar Pucker | C3'-endo (North) | O4'-endo (East) |
| Helix Type | A-form (RNA-like) | Hybrid (DNA/RNA-like) |
| Binding Affinity ( | High (+3.0 to +8.0 °C per mod) | Moderate (+1.0 to +1.2 °C per mod) |
| RNase H Recruitment | No (Requires Gapmer design) | Yes (Supports activity in various designs) |
| Nuclease Resistance | High | High (Especially with PS backbone) |
| Specificity | High | Very High (Mismatch |
Part 2: Functional Consequence – RNase H Recruitment
The diagram below illustrates the causal link between sugar pucker and enzymatic activity. This is critical for antisense drug design.
Figure 1: Mechanistic pathway showing how sugar pucker determines RNase H recruitment. LNA's rigid North pucker inhibits the enzyme, while 2'F-ANA's East pucker mimics the native substrate.
Part 3: Experimental Protocol – UV Thermal Melting Analysis
To objectively compare binding affinity, one must measure the Melting Temperature (
Reagents & Buffer[8][9]
-
Standard Buffer: 10 mM Sodium Phosphate (pH 7.2), 100 mM NaCl (or 140 mM KCl to mimic intracellular conditions), 0.1 mM EDTA.
-
Oligonucleotide Concentration: 1.0
M to 4.0 M (equimolar strands).
Workflow Diagram
Figure 2: UV Thermal Melting workflow. The annealing ramp (Step 3) is critical for ensuring thermodynamic equilibrium before the measurement ramp (Step 4).
Step-by-Step Methodology
-
Preparation: Mix equimolar amounts of the modified oligonucleotide and its complement (RNA or DNA) in the Standard Buffer.
-
Degassing: Briefly degas samples (vacuum or sonication) to prevent bubble formation during heating, which causes optical artifacts.
-
Annealing (Validation Step): Heat to 90°C and slowly cool to 20°C at 1.0°C/min. This ensures the formation of the most stable duplex and prevents kinetic traps (hairpins).
-
Melting Run: Heat from 20°C to 90°C at a rate of 0.5°C/min .
-
Why 0.5°C? Faster rates (e.g., 2.0°C/min) can lead to thermal lag, artificially inflating the
.
-
-
Data Acquisition: Monitor Absorbance at 260 nm (
). -
Calculation: Calculate the first derivative (
). The peak of this curve is the . -
Specificity Check: Repeat with a target containing a single mismatch.
Part 4: Decision Matrix
Use this matrix to select the appropriate chemistry for your application.
| Application Constraint | Recommended Chemistry | Reasoning |
| Steric Blocking (e.g., splice switching, miRNA inhibition) | LNA | Highest affinity ensures tight binding; RNase H activity is not required (or is detrimental). |
| Gapmer Antisense (RNase H mediated) | LNA (Wings) / DNA (Gap) | LNA wings provide extreme stability and affinity; DNA gap recruits RNase H. |
| Altimer / Mixmer (RNase H mediated) | 2'F-ANA | The "East" pucker allows RNase H recruitment throughout the strand, not just in a gap. |
| Off-Target Minimization | 2'F-ANA | Higher specificity (larger |
| siRNA Modification | 2'F-ANA / 2'F-RNA | 2'F-ANA is often used at the 5'-end or specific positions to enhance stability without disrupting the RNAi machinery (RISC). |
References
-
Watts, J. K., & Damha, M. J. (2008). 2'-Fluoroarabinonucleic acid (2'F-ANA): evolution of a versatile modification for nucleic acid applications.[1] Canadian Journal of Chemistry, 86(7), 641-656. Link
-
Glen Research. (2011). 2'-F-Arabinonucleic Acid (2'-F-ANA) - RNase H Activity and Antisense. Glen Report 22.21. Link
-
Lok, C. N., et al. (2002). Potent gene downregulation by modified antisense oligonucleotides containing 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl nucleotides. Biochemistry, 41(10), 3457-3467. Link
-
Frieden, M., et al. (2003). Expanding the Therapeutic Potential of Locked Nucleic Acid (LNA). Nucleic Acids Research, 31(21), 6365–6372. Link
-
Berger, I., et al. (1998). Crystal structures of B-DNA with incorporated 2'-deoxy-2'-fluoro-arabino-furanosyl thymines: implications for the design of antisense oligonucleotides. Nucleic Acids Research, 26(10), 2473-2480. Link
Sources
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Solution structure of an arabinonucleic acid (ANA)/RNA duplex in a chimeric hairpin: comparison with 2′-fluoro-ANA/RNA and DNA/RNA hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Nuclease Resistance and Functional Utility of 2'F-ANA Modified Oligonucleotides
Executive Summary: The "Best of Both Worlds" Modification
In the landscape of therapeutic oligonucleotides, researchers often face a trade-off: maximize binding affinity (using LNA or 2'OMe) at the cost of enzyme recruitment, or maintain enzyme recruitment (using DNA) at the cost of stability.
2'-deoxy-2'-fluoro-arabinonucleic acid (2'F-ANA) emerges as a critical solution to this dichotomy.[1] Unlike its ribose-based counterpart (2'F-RNA), 2'F-ANA combines high nuclease resistance with a unique stereochemistry that mimics B-form DNA. This allows 2'F-ANA to recruit RNase H, making it one of the few high-affinity modifications suitable for "gapmer-free" or "altimer" antisense designs.
This guide provides a technical comparison of 2'F-ANA against standard alternatives (LNA, 2'OMe, 2'F-RNA), supported by mechanistic insights and experimental protocols.
Structural Mechanism: The "East" Pucker Advantage[2]
The distinct behavior of 2'F-ANA stems from its stereochemistry.[2] While 2'F-RNA places the fluorine atom in the
-
2'F-RNA (North/C3'-endo): The electronegative fluorine drives the sugar into a rigid C3'-endo conformation (A-form helix).[3] This creates a high-affinity RNA mimic but abolishes RNase H activity.[1][3]
-
2'F-ANA (East/O4'-endo): The
-fluorine creates specific gauche interactions and steric constraints that force the sugar into an O4'-endo ("East") pucker. This conformation is structurally permissive, cycling into the C2'-endo ("South") form required to mimic the DNA strand in a DNA:RNA hybrid, thus triggering RNase H cleavage.
Visualization: Structural Impact on Enzyme Recruitment
Figure 1: Mechanistic flow showing how the stereochemistry of 2'F-ANA preserves RNase H activity compared to the silencing effect of 2'F-RNA.
Comparative Performance Analysis
The following table synthesizes data regarding stability, affinity, and enzymatic competence.
| Feature | 2'F-ANA | 2'F-RNA | LNA (Locked Nucleic Acid) | 2'-O-Methyl (2'OMe) | Phosphorothioate DNA (PS-DNA) |
| Sugar Pucker | East (O4'-endo) | North (C3'-endo) | Locked North (C3'-endo) | North (C3'-endo) | South (C2'-endo) |
| +1.0 to +1.2°C / mod | +1.8 to +2.0°C / mod | +3.0 to +8.0°C / mod | +0.5 to +0.7°C / mod | -0.5 to -1.0°C / mod | |
| Nuclease Resistance | High (Superior to PO-DNA) | Moderate | Very High | High | High |
| RNase H Competent? | YES (Unique benefit) | NO | NO | NO | YES |
| Primary Utility | Gapmers, Altimers, siRNA overhangs | siRNA (passenger), Aptamers | Steric block, Gapmer wings | siRNA, Gapmer wings | Backbone modification |
| Serum Stability | High (esp.[1][2][4] with PS backbone) | Moderate | Extreme | High | High |
Key Technical Insights:
-
Stability vs. PS-DNA: While Phosphorothioate (PS) DNA is the standard for stability, it lowers binding affinity (
). 2'F-ANA increases while maintaining high stability.[1][5][2][3][6][7][8] -
The "Altimer" Strategy: Because 2'F-ANA recruits RNase H, you are not limited to "Gapmer" designs (wings of modified bases, central DNA gap). You can use alternating designs (e.g., F-D-F-D-F-D) which often show higher potency and specificity than standard gapmers.[4]
-
Synergy: 2'F-ANA is frequently combined with PS backbones. The PS-2'F-ANA combination is significantly more resistant to 3'-exonucleases (like SVPD) than PS-DNA alone.
Experimental Protocol: Serum Stability Assay
To validate the nuclease resistance of 2'F-ANA oligonucleotides in your own lab, use the following self-validating protocol. This assay mimics physiological degradation.
Materials
-
Oligonucleotides: 2'F-ANA modified test oligo vs. unmodified DNA control (5-10 µM).
-
Matrix: 90% Human Serum or Fetal Bovine Serum (FBS).
-
Quenching Buffer: 8M Urea / 50 mM EDTA (stops enzymatic activity immediately).
-
Analysis: 20% Polyacrylamide Gel Electrophoresis (PAGE) (Denaturing) or Anion Exchange HPLC.
Workflow Diagram
Figure 2: Step-by-step workflow for assessing serum stability half-life (
Protocol Steps
-
Incubation: Mix oligonucleotide stock with serum to a final concentration of ~5 µM in 90% serum. Incubate at 37°C.
-
Sampling: At defined intervals (0, 30 min, 1h, 4h, 12h, 24h, 48h), remove 10 µL aliquots.
-
Quenching (Critical): Immediately add 20 µL of Quenching Buffer (8M Urea, 50mM EDTA). The EDTA chelates Mg2+ required by nucleases; Urea denatures the proteins.
-
Storage: Snap freeze samples on dry ice until all time points are collected.
-
Separation: Load samples onto a 20% denaturing PAGE gel (7M Urea).
-
Quantification: Stain with SYBR Gold or use radiolabeled oligos. Quantify the intensity of the full-length band relative to the t=0 control.
Expected Result: Unmodified DNA will degrade within 1-2 hours (
Strategic Recommendations
Based on the comparative data, apply 2'F-ANA in the following scenarios:
-
RNase H Dependent Silencing (ASOs):
-
Use 2'F-ANA in "Altimer" designs (e.g., 1 FANA / 1 DNA alternating).[5][6] This maximizes nuclease resistance while maintaining enzyme activity, often outperforming traditional LNA/DNA gapmers.[6]
-
Use in Gapmer wings if you require higher stability than 2'OMe but want to avoid the hepatotoxicity risks sometimes associated with high-content LNA.
-
-
siRNA Stabilization:
-
Incorporate 2'F-ANA at the 3'-overhangs and the 5'-end of the sense (passenger) strand .
-
Caution: Avoid heavy modification of the antisense (guide) strand seed region with 2'F-ANA, as the "East" pucker may slightly perturb the A-form geometry required by the RISC complex (Ago2), though it is generally better tolerated than DNA.
-
-
Gymnosis (Self-Delivery):
-
2'F-ANA gapmers with phosphorothioate backbones have shown efficacy in "gymnotic" delivery (uptake without transfection agents), similar to LNA gapmers, making them viable for difficult-to-transfect cell lines.
-
References
-
Damha, M. J., et al. (1998).[9] "Hybrids of RNA and arabinonucleic acids (ANA and 2'F-ANA) are substrates of ribonuclease H." Journal of the American Chemical Society.[9]
-
Watts, J. K., & Damha, M. J. (2008).[6] "2'-Fluoro-arabinonucleic acid (2'F-ANA): History, properties, and new frontiers." Canadian Journal of Chemistry.[6]
-
Glen Research. "2'-F-Arabinonucleic Acid (2'-F-ANA) - Technical Report."
-
Dowler, T., et al. (2006).[4] "Improvements in siRNA properties mediated by 2'-deoxy-2'-fluoro-beta-D-arabinonucleic acid (FANA)." Nucleic Acids Research.[6][10]
-
Souleimanian, N., et al. (2012). "Antisense 2'-Deoxy, 2'-Fluoroarabino Nucleic Acid (2'F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression." Molecular Therapy - Nucleic Acids.
Sources
- 1. 2′-Deoxy-2′-fluoro-β-d-arabinonucleic acid (2′F-ANA) modified oligonucleotides (ON) effect highly efficient, and persistent, gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]
- 4. glenresearch.com [glenresearch.com]
- 5. 2'-F-ANA-Bases Oligo Modifications from Gene Link [genelink.com]
- 6. glenresearch.com [glenresearch.com]
- 7. 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antisense 2′-Deoxy, 2′-Fluoroarabino Nucleic Acid (2′F-ANA) Oligonucleotides: In Vitro Gymnotic Silencers of Gene Expression Whose Potency Is Enhanced by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the NMR Characterization of 2-Deoxy-2-fluoro-alpha-D-arabinofuranose Pucker
This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) methodologies for the conformational analysis of 2-deoxy-2-fluoro-alpha-D-arabinofuranose, a critical component of 2'F-Arabinonucleic Acid (2'F-ANA) oligonucleotides. We will explore the causal relationships behind experimental choices and provide the data necessary for researchers, scientists, and drug development professionals to accurately characterize the furanose ring pucker of this important synthetic nucleotide.
The Strategic Importance of Furanose Pucker in 2'F-ANA
The three-dimensional structure of nucleic acids is fundamentally dictated by the conformation of the furanose sugar ring. This conformation, or "pucker," influences the distance between adjacent phosphate groups in the backbone, thereby defining the overall helical geometry (A-form vs. B-form). 2'-Deoxy-2'-fluoro-arabinonucleic acid (FANA or 2'F-ANA) is a synthetic nucleic acid analog where the 2'-hydroxyl group of the arabinose sugar is replaced by a fluorine atom.[1] This single substitution has profound effects, conferring properties such as enhanced binding affinity to RNA targets and increased resistance to nuclease degradation, making 2'F-ANA a valuable tool in antisense therapy and diagnostics.[2][3]
The therapeutic efficacy of 2'F-ANA is directly linked to the conformational preferences of its fluorinated sugar. The ring is not planar but exists in a dynamic equilibrium between two major conformational families, termed North (C3'-endo) and South (C2'-endo) . This equilibrium is described by the pseudorotation phase angle (P), a concept that elegantly maps the complex puckering possibilities onto a single cycle.[4][5]
-
North (C3'-endo) pucker is characteristic of A-form helices, such as those found in RNA duplexes.
-
South (C2'-endo) pucker is characteristic of B-form helices, the canonical conformation of DNA.[2]
The high electronegativity of the fluorine atom at the C2' position significantly influences this equilibrium. Unlike the 2'-hydroxyl in arabinonucleic acid (ANA), the 2'-fluoro substituent strongly favors a North (C3'-endo) pucker .[2] This pre-organization of the sugar into an RNA-like conformation is thought to be a primary reason for the high thermal stability of 2'F-ANA/RNA duplexes.[3] Accurate characterization of this pucker is therefore not merely an academic exercise; it is essential for understanding the molecule's biological activity and for the rational design of novel nucleic acid-based therapeutics.
The NMR Toolkit: A Multi-Parametric Approach to Pucker Determination
No single NMR parameter can definitively assign the sugar pucker. A robust characterization relies on the synergistic interpretation of multiple data types, primarily vicinal coupling constants and Nuclear Overhauser Effects (NOEs). Each provides a unique but incomplete piece of the conformational puzzle.
Vicinal Proton-Proton Coupling Constants (³JHH): Probing Dihedral Angles
The magnitude of three-bond proton-proton coupling constants (³JHH) is governed by the Karplus relationship, which correlates ³JHH to the dihedral angle between the coupled protons.[6] For furanose rings, the key couplings are ³J(H1'-H2'), ³J(H2'-H3'), and ³J(H3'-H4').
-
³J(H1'-H2'): This is a primary indicator of the North/South equilibrium. A small value (< 2 Hz) is indicative of a C3'-endo (North) pucker, while a large value (~8 Hz) suggests a C2'-endo (South) pucker.[7]
-
³J(H3'-H4'): This coupling provides complementary information. A large value is consistent with a North pucker, while a smaller value suggests a South conformation.
The presence of the 2'-fluoro substituent complicates the direct measurement and interpretation of these couplings from a standard 1D ¹H NMR spectrum due to additional H-F couplings. Therefore, 2D experiments are essential.
Heteronuclear Coupling Constants (JHF & JCF): Leveraging the Fluorine Probe
The fluorine atom is not just a structural modification; it is a powerful spectroscopic probe. Heteronuclear couplings from the 2'-F to adjacent protons and carbons provide invaluable, unambiguous constraints on the ring's conformation.
-
³J(H1'-F2') and ³J(H3'-F2'): These three-bond couplings are highly sensitive to the H-C-C-F dihedral angle. Their magnitudes, often in the range of 15-25 Hz, differ significantly between North and South conformers, providing a direct readout of the pucker.[8] For example, a large J(H1',F) of ~20 Hz is characteristic of the 2'F-arabinose configuration.[8]
-
Long-Range Couplings: In some cases, five-bond couplings between the 2'-F and base protons (H6/H8) can be observed.[3][8] This suggests a through-space interaction and provides further evidence for the specific orientation of the sugar relative to the base, which is itself influenced by the pucker.
Nuclear Overhauser Effect (NOE): Measuring Through-Space Distances
While J-couplings report on through-bond dihedral angles, NOEs provide information on through-space distances between protons (typically < 5 Å).[9] For pucker analysis, the key distances are between the nucleobase proton (H8 for purines, H6 for pyrimidines) and the sugar protons H1', H2', and H3'.
-
North (C3'-endo) Pucker: The H3' proton is relatively close to the base proton. This results in a moderate to strong NOE between H8/H6 and H3', while the NOE to H2' is weaker.[9]
-
South (C2'-endo) Pucker: The H2' proton is brought closer to the base. This leads to a strong NOE between H8/H6 and H2', with a much weaker NOE observed for H3'.[9]
Comparing the relative intensities of these key NOE cross-peaks in a 2D NOESY or ROESY spectrum provides a qualitative but powerful confirmation of the pucker preference determined from J-couplings.
Experimental Workflow and Data Interpretation
A comprehensive analysis requires a suite of 2D NMR experiments. The following protocol outlines a self-validating system for acquiring and interpreting the necessary data.
Experimental Protocol: Pucker Characterization
-
Sample Preparation: Dissolve the 2-deoxy-2-fluoro-alpha-d-arabinofuranose-containing sample (e.g., a nucleoside or oligonucleotide) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM. Add a suitable internal standard if precise chemical shift referencing is required.
-
¹H and ¹⁹F 1D NMR: Acquire standard 1D proton and fluorine spectra to confirm sample integrity and assess overall spectral quality. The high sensitivity and large chemical shift range of ¹⁹F NMR make it an excellent tool for confirming the presence of the fluorinated species.[10][11][12]
-
2D DQF-COSY or TOCSY: Acquire a phase-sensitive DQF-COSY or TOCSY spectrum to establish proton-proton connectivities and enable resonance assignment. Carefully measure the active ³J(H1'-H2'), ³J(H2'-H3'), and ³J(H3'-H4') coupling constants from the high-resolution cross-peaks in the DQF-COSY.
-
2D ¹H-¹⁹F HETCOR: Acquire a ¹H-¹⁹F Heteronuclear Correlation spectrum to directly observe couplings between the fluorine and protons. This experiment is crucial for assigning proton resonances adjacent to the fluorine and for measuring ³JHF values.
-
2D NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for the molecule's size (e.g., 200-400 ms for a small oligonucleotide) to measure through-space correlations.
-
Data Analysis:
-
Assign all relevant sugar and base proton resonances using the COSY/TOCSY and NOESY data.
-
Extract ³JHH values from the DQF-COSY spectrum.
-
Extract ³JHF values from the ¹H-¹⁹F HETCOR spectrum.
-
Qualitatively or quantitatively analyze the relative volumes of the H8/H6 → H1', H2', and H3' NOE cross-peaks.
-
Integrate all data to determine the predominant pucker conformation and estimate the equilibrium ratio if significant populations of both conformers exist.
-
Caption: Experimental workflow for pucker analysis.
Data Summary: Comparing North and South Puckers
The following table summarizes the expected NMR parameters for the two dominant pucker conformations of a 2'F-arabinofuranose ring.
| NMR Parameter | North (C3'-endo) Conformer | South (C2'-endo) Conformer | Primary Utility |
| ³J(H1'-H2') | Small (~0-4 Hz)[8] | Large (~6-9 Hz) | Key pucker indicator |
| ³J(H3'-H4') | Large (~7-10 Hz) | Small (~0-3 Hz) | Confirmatory indicator |
| NOE (H8/H6 to H2') | Weak | Strong | Distance constraint |
| NOE (H8/H6 to H3') | Moderate-Strong | Weak | Distance constraint |
| ³J(H1'-F2') | ~20 Hz[8] | Varies significantly | Fluorine-specific constraint |
Comparative Analysis: The Conformational Landscape
The preference for a North pucker makes 2'F-ANA a structural mimic of RNA, which is key to its function. This contrasts sharply with other natural and synthetic nucleic acids.
-
vs. DNA (Deoxyribose): DNA strongly prefers the South (C2'-endo) pucker, which gives rise to the canonical B-form double helix. The 2'-fluoroarabinose sugar adopts a fundamentally different conformation.[2]
-
vs. RNA (Ribose): RNA's 2'-hydroxyl group sterically and electronically enforces a rigid North (C3'-endo) pucker. 2'F-ANA successfully mimics this preference, explaining its high affinity for RNA targets.[2]
-
vs. ANA (Arabinose): Lacking the potent electronic influence of fluorine, the parent arabinonucleic acid (ANA) is more conformationally flexible. While it can adopt an O4'-endo pucker (which is North-like), its conformational preference is less pronounced and can vary depending on the duplex environment.[1] The 2'-fluoro substituent effectively "locks" the sugar into the North conformation.
Caption: Sugar pucker equilibrium.
Conclusion
The conformational characterization of 2-deoxy-2-fluoro-alpha-d-arabinofuranose is a clear example of structure dictating function. The strong preference for a North (C3'-endo) pucker, driven by the stereoelectronic properties of the 2'-fluoro substituent, causes 2'F-ANA to act as a structural and functional mimic of RNA. A comprehensive NMR analysis, integrating data from proton-proton couplings (³JHH), proton-fluorine couplings (³JHF), and Nuclear Overhauser Effects, provides an unambiguous and robust method for characterizing this crucial conformational feature. This multi-parametric approach is essential for the quality control, mechanistic study, and rational design of next-generation oligonucleotide therapeutics.
References
-
Glen Research. (n.d.). Technical Note — Sugar Conformations and Modifications. Glen Report 35-16. [Link]
-
Damha, M. J., et al. (2000). 2′-Deoxy-2′-fluoro-β-d-arabinonucleosides and oligonucleotides (2′F-ANA): synthesis and physicochemical studies. Nucleic Acids Research, 28(18), 3513–3526. [Link]
-
Linclau, B., et al. (2020). Fluorinated carbohydrates as chemical probes for molecular recognition studies. Current status and perspectives. Chemical Society Reviews, 49(12), 3863-3919. [Link]
-
Poveda, A., & Jiménez-Barbero, J. (2024). A Spoonful of (Fluorinated) Sugar: The Power of Fluorinated Glycans in the Discovery and Characterization of Glycan–Protein Interactions. ACS Central Science. [Link]
-
Ardá, A., et al. (2020). Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy. The Journal of Organic Chemistry, 85(24), 16297-16309. [Link]
-
Watts, J. K., & Damha, M. J. (2000). 2'-Deoxy-2'-fluoro-β-D-arabinonucleosides and oligonucleotides (2'F-ANA): Synthesis and physicochemical studies. ResearchGate. [Link]
-
Linclau, B., et al. (2025). Fluorinating the Sugar and the Nucleotide: Exploring Fluorination Within GDP-Mannose Probes Using Chemoenzymatic Synthesis. JACS Au. [Link]
-
Guschlbauer, W., et al. (1981). A comparative conformational study of certain 2'-deoxy-2'-fluoro-arabinofuranosylcytosine nucleosides. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 654(2), 190-195. [Link]
-
Linclau, B., et al. (2020). Ring conformation of fluorinated carbohydrate derivatives. ResearchGate. [Link]
-
Cañada, F. J., & Jiménez-Barbero, J. (2012). Fluorinated carbohydrates as lectin ligands: versatile sensors in 19F-detected saturation transfer difference NMR spectroscopy. Semantic Scholar. [Link]
-
Wright, J. A., & Fox, J. J. (1975). A practical synthesis of 2-deoxy-2-fluoro-D-arabinofuranose derivatives. Carbohydrate Research, 42(2), 233-240. [Link]
-
Ardá, A., et al. (2020). Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy. ACS Publications. [Link]
-
Zhu, G., & Bax, A. (1993). Analysis of Sugar Puckers and Glycosidic Torsion Angles in a DNA G-Tetrad Structure by Heteronuclear Three-Bond J Couplings. Journal of the American Chemical Society, 115(10), 4366-4367. [Link]
-
Szostak, J. W., & Chen, I. A. (2012). Activated Ribonucleotides Undergo a Sugar Pucker Switch upon Binding to a Single-Stranded RNA Template. Journal of the American Chemical Society, 134(5), 2548-2551. [Link]
-
Griesinger, C., et al. (2004). NMR Determination of Sugar Puckers in Nucleic Acids from CSA−Dipolar Cross-Correlated Relaxation. ResearchGate. [Link]
-
Baldus, M., et al. (2025). 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recognition Domain of Galectin-3. PMC. [Link]
-
Alauddin, M. M. (2018). TMSOTf assisted synthesis of 2'-deoxy-2'-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC). PLOS One. [Link]
-
Mobli, M., & Almond, A. (2022). Ring Puckering Landscapes of Glycosaminoglycan-Related Monosaccharides from Molecular Dynamics Simulations. ChemRxiv. [Link]
-
Szostak, J. W., & Chen, I. A. (2012). Activated Ribonucleotides Undergo a Sugar Pucker Switch upon Binding to a Single-Stranded RNA Template. Journal of the American Chemical Society, 134(5), 2548-2551. [Link]
-
Wright, J. A., & Fox, J. J. (1977). Nucleosides. LX. Fluorocarbohydrates. 22. Synthesis of 2-deoxy-2-fluoro-D-arabinose and 9-(2-deoxy-2-fluoro-.alpha. and .beta.-D-arabinofuranosyl)adenines. The Journal of Organic Chemistry, 42(15), 2646-2651. [Link]
-
Miller, P. S., et al. (1981). Proton nuclear magnetic resonance studies on dideoxyribonucleoside methylphosphonates. Biochemistry, 20(7), 1874-1880. [Link]
-
Woods, R. J., et al. (2010). Insights into Furanose Solution Conformations: Beyond the Two-State Model. PMC. [Link]
-
Egli, M., & Herdewijn, P. (2005). 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H. Biochemistry, 44(26), 9305-9315. [Link]
-
Sarma, R. H., & Mellema, J. R. (1984). Another method for specifying furanose ring puckering. PMC. [Link]
-
Pattabiraman, N., & Sasisekharan, V. (1978). Description of ring puckering of furanose: An analytical approach. Pramana, 11(4), 399-409. [Link]
-
Ruiz, J. M., et al. (2001). Puckering of the C3ʹendo furanose ring. ResearchGate. [Link]
-
Merritt, E. A., & Sundaralingam, M. (1985). A method for the determination of furanose ring coordinates in its pseudorotation circuit for different amplitudes of pucker. Journal of Biomolecular Structure and Dynamics, 3(3), 559-578. [Link]
-
Stenutz, R. (2013). Generalized 3JHH calculation acc. Haasnoot et al. [Link]
-
Schrödinger, LLC. (n.d.). Prediction of Coupling Constants using MacroModel and the Maestro User Interface. [Link]
-
Linclau, B., et al. (2013). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry, 78(13), 6561-6573. [Link]
-
Johnson, B. A., et al. (2025). The Effect of 2′F-RNA on I-Motif Structure and Stability. MDPI. [Link]
-
Perera, S. A., & Tautermann, C. S. (2022). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. RSC Publishing. [Link]
-
Baker, J. R., & Ang, J. C. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. ResearchGate. [Link]
-
Nakada, T., et al. (1996). 2-Deoxy-2-fluoro-D-glucose as a functional probe for NMR: the unique metabolism beyond its 6-phosphate. Journal of Neurochemistry, 66(5), 2113-2120. [Link]
-
Withers, S. G., et al. (2025). The preferred conformation of 2-fluoro-2-deoxy β-D-mannopyranosyl fluoride. An X-ray crystallographic and 2-dimensional proton nuclear magnetic resonance study. ResearchGate. [Link]
-
Speciale, I., et al. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. TrAC Trends in Analytical Chemistry. [Link]
-
Wnuk, S. F., & Liang, Y. (2025). Synthesis of 2‐Deoxy‐2‐Fluoro‐2‐C‐Methyl‐D‐Ribofuranoses. ResearchGate. [Link]
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- 1. 2′-Fluoroarabino- and Arabinonucleic Acid Show Different Conformations, Resulting in Deviating RNA Affinities and Processing of Their Heteroduplexes with RNA by RNase H - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. A method for the determination of furanose ring coordinates in its pseudorotation circuit for different amplitudes of pucker - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Activated Ribonucleotides Undergo a Sugar Pucker Switch upon Binding to a Single-Stranded RNA Template - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated Carbohydrates as Lectin Ligands: Simultaneous Screening of a Monosaccharide Library and Chemical Mapping by 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Technical Guide: Personal Protective Equipment (PPE) & Handling of 2-Deoxy-2-fluoro-alpha-D-arabinofuranose
[1]
Executive Summary & Hazard Context[1][2][3][4][5][6][7]
2-Deoxy-2-fluoro-alpha-D-arabinofuranose (and its protected derivatives like 1,3,5-tri-O-benzoyl-α-D-arabinofuranose, CAS: 97614-43-2) is a critical intermediate in the synthesis of modified nucleosides (e.g., Clofarabine, FIAU).[1] While often classified as a standard organic irritant (H315, H319, H335), its structural role as a sugar-modified nucleoside precursor necessitates a Biosafety Level 1+ (BSL-1+) approach.[1]
The Safety Paradox: Standard Safety Data Sheets (SDS) often list generic "Irritant" warnings.[1] However, as a senior scientist, you must recognize that fluorinated carbohydrates can act as metabolic mimics.[1] If absorbed, they may interfere with endogenous carbohydrate processing or, if coupled to a base, act as antimetabolites. Therefore, we treat this material with heightened contact precautions beyond the standard SDS requirements.
Core Hazard Profile
| Hazard Class | Classification | Signal Word | Hazard Statements |
| Skin Corrosion/Irritation | Category 2 | WARNING | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage | Category 2A | WARNING | H319: Causes serious eye irritation.[1][3][2] |
| STOT - Single Exposure | Category 3 | WARNING | H335: May cause respiratory irritation.[1][2] |
| Acute Toxicity (Oral) | Category 4* | WARNING | H302: Harmful if swallowed (Analog-based precaution).[1][4] |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in pure powder or concentrated solution form.
A. Protective Barrier Specifications
| Body Area | Standard PPE | Enhanced Protocol (Required for >500mg) | Technical Rationale |
| Hand Protection | Nitrile Gloves (4 mil) | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Neoprene | Fluorinated organics can have altered permeation rates.[1] Double gloving creates a sacrificial layer and allows outer glove removal upon contamination without exposing skin.[1] |
| Eye Protection | Safety Glasses with Side Shields | Chemical Splash Goggles (Unvented or Indirect Vent) | Fine sugar powders are electrostatic and hygroscopic; they adhere to surfaces.[1] Goggles prevent airborne dust from bypassing side shields.[1] |
| Respiratory | Fume Hood (No respirator) | N95/P100 Respirator (Only if handling outside hood) | Inhalation is the primary route of rapid systemic entry.[1] Engineering controls (Hood) are primary; respirators are a fail-safe for spill cleanup.[1] |
| Body Protection | Standard Lab Coat (Cotton/Poly) | Tyvek® Sleeve Covers + Lab Coat (Buttoned to neck) | Prevents accumulation of powder on wrist/forearm skin, a common contact point during weighing operations. |
B. PPE Decision Logic (Visualization)[1]
Figure 1: Decision matrix for selecting PPE based on physical state and risk potential.[1]
Operational Handling Protocols
Phase 1: Preparation & Weighing (Critical Step)
Context: Fluorinated sugars are often fluffy, electrostatic solids.[1] Static charge can cause the powder to "jump" onto gloves or balance surfaces.
-
Engineering Control: All weighing must occur inside a certified Chemical Fume Hood.[1]
-
Static Management: Use an ionizing fan or anti-static gun (e.g., Zerostat) on the spatula and weigh boat before dispensing.[1]
-
Containment:
-
Place the analytical balance inside the hood.[1]
-
If the balance is external, tare a closed vial, move to the hood to add solid, close the vial, and return to the balance. Never open the stock bottle outside the hood.
-
Phase 2: Reaction Setup
-
Solvent Choice: When dissolving, add solvent slowly down the side of the vessel to minimize aerosolization of the powder.[1]
-
Temperature: If heating is required (e.g., benzoylation reactions), ensure the system is under a reflux condenser or sealed pressure vial to prevent vapor escape.[1]
Phase 3: Waste Disposal
Note: Fluorine content changes the waste classification.
-
Solid Waste: Contaminated weigh boats, gloves, and paper towels must be bagged in a clear polyethylene bag, sealed, and labeled "Hazardous Waste: Fluorinated Organic Solid."
-
Liquid Waste: Do NOT mix with general organic solvents if your facility segregates halogenated waste.[1]
Emergency Response & Exposure Management
A. Spill Response Workflow
Figure 2: Triage logic for chemical spills involving fluorinated intermediates.
B. First Aid (Self-Validating Steps)[1]
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
References
-
National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link]
-
Kumamoto, H., et al. (2025).[1][7] Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research. MDPI.[1] Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
